Biphenylen-2-amine
Description
BenchChem offers high-quality Biphenylen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biphenylen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
biphenylen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIHXLNXNJCGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627241 | |
| Record name | Biphenylen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55716-75-1 | |
| Record name | Biphenylen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
molecular weight and formula of biphenylen-2-amine
An In-depth Technical Guide to [1,1'-Biphenyl]-2-amine: Synthesis, Properties, and Applications
A Note on Nomenclature: The term "biphenylen-2-amine" can be ambiguous. Biphenylene refers to a specific tricyclic hydrocarbon. However, the overwhelmingly prevalent compound in chemical literature and commerce, and the focus of this guide, is [1,1'-biphenyl]-2-amine (CAS No. 90-41-5), commonly known as 2-aminobiphenyl. This guide will exclusively discuss this latter compound, a vital precursor and structural motif in modern chemistry.
Introduction to [1,1'-Biphenyl]-2-amine
[1,1'-Biphenyl]-2-amine, or 2-aminobiphenyl, is an organic compound featuring a biphenyl backbone with an amine group substituted at the 2-position.[1][2] It is a colorless solid that tends to darken over time due to oxidation.[1] This molecule serves as a cornerstone in various chemical disciplines, from catalysis to medicinal chemistry. Its structural rigidity and the reactive potential of the amino group make it a highly versatile building block. Notably, it is a key precursor for the synthesis of palladacycle catalysts, which are renowned for their high efficiency in cross-coupling reactions.[1] Furthermore, the 2-aminobiphenyl scaffold is a privileged structure in drug discovery, appearing in molecules designed to treat a range of conditions, including neurological disorders and cancer.[3][4]
Physicochemical and Spectroscopic Properties
Accurate characterization of a compound is fundamental to its application. The key physical and chemical properties of 2-aminobiphenyl are summarized below.
Table 1: Core Physicochemical Properties of [1,1'-Biphenyl]-2-amine
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₁N | [1][5][6] |
| Molecular Weight | 169.227 g/mol | [1][5] |
| CAS Number | 90-41-5 | [1][5][6] |
| Appearance | Colorless or purplish crystals; white solid | [1][2] |
| Melting Point | 51 °C (124 °F; 324 K) | [1] |
| Boiling Point | 299 °C (570 °F; 572 K) | [1] |
| Density | 1.077 g/cm³ | [1] |
| IUPAC Name | [1,1′-Biphenyl]-2-amine | [1][5][6] |
Spectroscopic data is crucial for the unambiguous identification and quality control of 2-aminobiphenyl. Comprehensive data sets, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectra, are publicly available through resources like the NIST Chemistry WebBook.[6] This data allows researchers to confirm the structure and purity of both synthesized and commercial batches of the compound.
Synthesis of [1,1'-Biphenyl]-2-amine
The synthesis of 2-aminobiphenyl can be achieved through several strategic routes. The choice of method often depends on the desired scale, available starting materials, and required purity. The two most prevalent methods are the reduction of 2-nitrobiphenyl and palladium-catalyzed cross-coupling reactions.
Reduction of 2-Nitrobiphenyl
A classic and straightforward method involves the chemical reduction of 2-nitrobiphenyl.[1] This transformation is typically achieved by hydrogenation. The nitro group is an excellent electron-withdrawing group, making it susceptible to reduction by various reagents, such as stannous chloride in the presence of an acid or catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Palladium on carbon).[7] The causality here is the conversion of the nitro group (-NO₂) to a primary amine (-NH₂) without affecting the stable biphenyl core.
Palladium-Catalyzed Suzuki-Miyaura Coupling
For greater flexibility and substrate scope, the Suzuki-Miyaura coupling is the method of choice.[8][9] This powerful cross-coupling reaction typically involves the reaction of an ortho-substituted aniline (like 2-haloaniline) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[9] The palladium catalyst is central to the reaction, facilitating the formation of the critical carbon-carbon bond between the two phenyl rings. The choice of ligand for the palladium catalyst is critical for achieving high yields and turnover numbers.[8]
Caption: Key synthetic routes to [1,1'-biphenyl]-2-amine.
Key Applications in Research and Development
The utility of 2-aminobiphenyl stems from its unique structure, which is leveraged in catalysis and as a pharmacophore in drug design.
Precursor to Palladacycle Catalysts
2-Aminobiphenyl is a foundational precursor for a class of highly active palladium catalysts known as palladacycles.[1] These catalysts are particularly effective in C-C and C-heteroatom cross-coupling reactions. The amine group and the adjacent phenyl ring coordinate with the palladium center to form a stable, pre-activated catalyst complex. This pre-coordination enhances catalytic activity and stability, making them more powerful than many conventional palladium precatalysts.
Scaffold in Medicinal Chemistry
The biphenyl motif is a common feature in many biologically active molecules. 2-Aminobiphenyl serves as a key building block for synthesizing compounds with therapeutic potential.
-
Atypical Dopamine Transporter (DAT) Inhibitors: Derivatives of 2-aminobiphenyl have been investigated as atypical DAT inhibitors for treating psychostimulant use disorders. These compounds aim to modulate dopamine levels without producing the psychostimulant effects of traditional DAT inhibitors.[3]
-
Anticancer Agents: The biphenyl structure has been identified as a core backbone for small molecule inhibitors of the PD-1/PD-L1 axis, a critical pathway in cancer immunotherapy.[4] Additionally, N-benzylpyrimidin-2-amine derivatives, which can be synthesized from 2-aminobiphenyl precursors, have shown promise as histone deacetylase (HDAC) inhibitors for cancer treatment.[10]
Caption: Application workflow of [1,1'-biphenyl]-2-amine.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol provides a generalized, self-validating methodology for the synthesis of 2-aminobiphenyl via Suzuki-Miyaura coupling. The success of the reaction is validated by the isolation and characterization of the final product.
Objective: To synthesize [1,1'-biphenyl]-2-amine from 2-bromoaniline and phenylboronic acid.
Materials:
-
2-Bromoaniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-2 mol%)
-
Triphenylphosphine (PPh₃, 2-4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Solvent: Toluene/Water or DMF/Water mixture (e.g., 4:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Palladium(II) Acetate, and Triphenylphosphine.
-
Solvent Addition: Add the solvent mixture (e.g., 8 mL Toluene, 2 mL Water).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the palladium catalyst can be deactivated by oxygen.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a petroleum ether/ethyl acetate gradient as the eluent.[7]
-
Characterization: Collect the pure fractions and remove the solvent. Characterize the final product by NMR and Mass Spectrometry to confirm its identity as [1,1'-biphenyl]-2-amine.
Safety and Handling
[1,1'-Biphenyl]-2-amine possesses several hazards that require careful handling in a laboratory setting.
-
GHS Hazards: The compound is classified as harmful if swallowed (H302), suspected of causing cancer (H351), and harmful to aquatic life with long-lasting effects (H412).[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[12] Keep away from strong oxidizing agents.[12]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[11] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If ingested, call a poison center or doctor if you feel unwell.[11]
References
-
[1,1'-BIPHENYL]-2-AMINE | CAS 90-41-5. Matrix Fine Chemicals. [Link]
-
N-Methylbiphenyl-2-amine | C13H13N | CID 12246986. PubChem, National Center for Biotechnology Information. [Link]
-
2-Aminobiphenyl. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
-
2-Aminobiphenyl. Wikipedia. [Link]
- Process for the preparation of biphenylamines (WO2021014437A1).
- Process for the preparation of biphenylamines (US20220380321A1).
-
Safety Data Sheet: Biphenyl. Carl ROTH. [Link]
- Method for preparing 2-amino biphenyl derivative (CN103819345A).
- A kind of synthetic method of 2-aminobiphenyl compound (CN101367736A).
-
2-(Biphenyl-2-yloxy)ethanamine | C14H15NO | CID 542001. PubChem, National Center for Biotechnology Information. [Link]
-
2-Aminobiphenyl | C12H11N | CID 7015. PubChem, National Center for Biotechnology Information. [Link]
-
Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central, National Institutes of Health. [Link]
-
N-Phenyl-[1,1'-biphenyl]-2-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. PubMed, National Institutes of Health. [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central, National Institutes of Health. [Link]
-
Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. PubMed, National Institutes of Health. [Link]
-
Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed, National Institutes of Health. [Link]
-
(A) Selected benzyl amine-containing examples of FDAapproved... ResearchGate. [Link]
Sources
- 1. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [1,1'-BIPHENYL]-2-AMINE | CAS 90-41-5 [matrix-fine-chemicals.com]
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- 8. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
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- 11. fishersci.com [fishersci.com]
- 12. fishersci.ca [fishersci.ca]
Application Note: Protocol for Buchwald-Hartwig Amination to Yield 2-Aminobiphenylene
Executive Summary & Strategic Rationale
2-Aminobiphenylene (C₁₂H₉N) is a critical intermediate for constructing conductive polymers, advanced organic light-emitting diodes (OLEDs), and pharmacophores containing the strained cyclobutadiene core. Traditional synthesis via nitration of biphenylene is plagued by poor regioselectivity (yielding mixtures of 1- and 2-isomers) and harsh conditions that risk opening the sensitive four-membered ring.
This protocol details the Buchwald-Hartwig amination of 2-bromobiphenylene using a benzophenone imine ammonia surrogate strategy . This approach is selected for three reasons:
-
Regiospecificity: The C-N bond is formed exclusively at the C2 position, defined by the starting halide.
-
Mildness: The use of a masked ammonia equivalent (benzophenone imine) and a weak base (Cs₂CO₃) prevents the nucleophilic ring-opening of the anti-aromatic biphenylene core, a common failure mode with direct ammonia or strong alkoxide bases.
-
Scalability: The workflow avoids the use of high-pressure ammonia gas and unstable diazonium intermediates.
Critical Mechanistic Analysis
The synthesis hinges on the stability of the biphenylene core during the catalytic cycle. Unlike standard biaryls, biphenylene possesses significant ring strain (~65 kcal/mol).
-
Substrate Selection: 2-Bromobiphenylene is preferred over the chloride (low reactivity) or iodide (instability/lithium-halogen exchange risks).
-
Catalyst System: We utilize BrettPhos Pd G3 precatalyst. The bulky, electron-rich BrettPhos ligand facilitates the oxidative addition of the electron-neutral biphenylene system while suppressing β-hydride elimination.
-
Ammonia Surrogate: Benzophenone imine is used instead of LHMDS. LHMDS can act as a nucleophile, potentially attacking the strained 4-membered ring. Benzophenone imine is non-nucleophilic until coordinated to Palladium.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle for the amination of 2-bromobiphenylene using benzophenone imine as an ammonia surrogate.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |
| 2-Bromobiphenylene | 1.0 | Substrate | Purity >97%; Free of biphenyl impurities. |
| Benzophenone Imine | 1.2 | Amine Source | Liquid; Store under inert gas. |
| BrettPhos Pd G3 | 0.02 (2 mol%) | Precatalyst | Air-stable; ensures rapid activation. |
| BrettPhos (Ligand) | 0.02 (2 mol%) | Ligand | Added to ensure catalyst longevity. |
| Cs₂CO₃ | 2.0 | Base | Anhydrous; Finely ground. Milder than NaOtBu. |
| 1,4-Dioxane | N/A | Solvent | Anhydrous; Degassed (Sparged with Ar). |
| 2M HCl (aq) | Excess | Hydrolysis | Reagent grade. |
Step-by-Step Methodology
Step 1: Cross-Coupling (Imine Formation) [5]
-
Preparation: In a glovebox or under a strict Argon atmosphere, charge a dried reaction vial equipped with a magnetic stir bar with:
-
2-Bromobiphenylene (1.0 mmol, 231 mg)
-
BrettPhos Pd G3 (2 mol%, 18 mg)
-
BrettPhos Ligand (2 mol%, 11 mg)
-
Cs₂CO₃ (2.0 mmol, 652 mg)
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL).
-
Reagent Addition: Add Benzophenone Imine (1.2 mmol, 200 µL) via syringe.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 85°C for 12–16 hours.
-
Note: Do not exceed 100°C. Higher temperatures increase the risk of biphenylene dimerization or ring opening.
-
-
Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS. The starting bromide should be fully consumed. The intermediate imine is typically a yellow/orange solid.
Step 2: Hydrolysis & Isolation
-
Quench: Cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts. Rinse the pad with EtOAc.
-
Hydrolysis: Concentrate the filtrate slightly (optional) and redissolve in THF (5 mL). Add 2M HCl (2 mL) and stir vigorously at room temperature for 2 hours.
-
Observation: The solution color will shift as the imine cleaves.
-
-
Workup: Neutralize carefully with saturated NaHCO₃ solution until pH ~8. Extract with CH₂Cl₂ (3 x 15 mL).
-
Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica Gel, Gradient: 0% → 20% EtOAc in Hexanes).
-
Product: 2-Aminobiphenylene is isolated as a yellow to brownish crystalline solid. Store in the dark at -20°C (amine is oxidation-sensitive).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-aminobiphenylene.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation | Ensure strict O₂-free conditions. Switch to XantPhos Pd G3 if BrettPhos fails. |
| Ring Opening Products | Base too strong/Temp too high | Ensure Cs₂CO₃ is used, not NaOtBu. Lower temp to 70°C and extend time. |
| Homocoupling (Biphenylene Dimer) | Oxidative conditions | Verify solvent degassing.[4] Reduce catalyst loading to 1 mol%. |
| Incomplete Hydrolysis | Imine stability | Increase HCl concentration to 4M or warm the hydrolysis step to 40°C. |
References
-
Buchwald-Hartwig Amination with Ammonia Surrogates
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
-
Benzophenone Imine Protocol
-
Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides." Tetrahedron Letters, 38(36), 6367–6370. Link
-
-
Biphenylene Chemistry & Stability
-
Wilcox, C. F., & Uetrecht, J. P. (1974). "Preparation and properties of 2-bromobiphenylene." The Journal of Organic Chemistry, 39(20). Link
-
-
BrettPhos Ligand Application
-
Maitre, P. L., et al. (2009). "A General Method for the Amination of Aryl Halides with Ammonia." Journal of the American Chemical Society, 131(31), 11049–11061. Link
-
Sources
Application Note & Protocol: Synthesis of Biphenylen-2-diazonium Salts
Abstract
This document provides a comprehensive guide for the synthesis of biphenylen-2-diazonium salts from biphenylen-2-amine. Diazonium salts are exceptionally versatile intermediates in organic synthesis, serving as precursors for a wide array of functionalized aromatic compounds.[1][2][3] The biphenylene scaffold, a strained polycyclic aromatic hydrocarbon, is of significant interest in materials science and medicinal chemistry. The successful preparation of its diazonium salt opens a gateway to novel derivatives that are otherwise difficult to synthesize. This guide details the underlying chemical principles, a robust step-by-step protocol for in situ generation, critical safety mandates, and characterization considerations.
Introduction and Scientific Rationale
The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, first discovered by Peter Griess in 1858.[4][5] This reaction converts a primary amine into a diazonium salt (Ar-N₂⁺X⁻), creating an outstanding leaving group (N₂) and a reactive site for nucleophilic substitution.[6][7]
Biphenylen-2-amine presents a unique substrate. The strained four-membered ring of the biphenylene core imparts distinct electronic and steric properties that influence reactivity. The preparation of its diazonium salt is the critical first step for various subsequent transformations, including:
-
Sandmeyer Reactions: For the introduction of halides (Cl, Br) and cyano groups.[6][8]
-
Azo Coupling Reactions: To form highly conjugated azo dyes, which are valuable as molecular probes and functional materials.[5][9]
-
Hydroxylation: To produce biphenylen-2-ol.[4]
-
Cross-Coupling Reactions: For the synthesis of complex biaryl systems.[10]
The protocol described herein focuses on the in situ generation of the diazonium salt, as the isolation of solid diazonium salts is exceptionally hazardous and should be avoided.[4][11][12] The causality behind each procedural step is explained to ensure both high yield and operational safety.
Reaction Mechanism: The Diazotization Pathway
The conversion of biphenylen-2-amine to its diazonium salt proceeds via electrophilic attack by a nitrosonium ion (NO⁺). The nitrosonium ion is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[13][14]
The mechanism involves several key steps:
-
Formation of Nitrous Acid: Sodium nitrite reacts with HCl to form nitrous acid (HONO).
-
Formation of the Nitrosonium Ion: The nitrous acid is protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of biphenylen-2-amine attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfers and a key tautomerization step lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of water yields the final biphenylene-2-diazonium cation.
Strict temperature control (0–5 °C) is paramount throughout this process.[15][16] Higher temperatures lead to the rapid decomposition of the diazonium salt into the corresponding phenol and nitrogen gas, severely reducing the yield and posing a significant safety risk from rapid gas evolution.[16]
Experimental Protocol: In Situ Preparation of Biphenylen-2-diazonium Chloride
This protocol details the preparation of an aqueous solution of biphenylen-2-diazonium chloride intended for immediate use in a subsequent reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Biphenylen-2-amine | ≥98% | Varies | Starting material. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Varies | Reagent grade. |
| Sodium Nitrite (NaNO₂) | ≥99% | Varies | ACS reagent grade. |
| Deionized Water | High Purity | In-house | --- |
| Ice | --- | In-house | Made from deionized water. |
| Urea or Sulfamic Acid | Reagent Grade | Varies | For quenching excess nitrous acid. |
| Starch-Iodide Paper | --- | Varies | For qualitative testing. |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stir bar.
-
Low-temperature thermometer (-20 to 100 °C).
-
Dropping funnel.
-
Large crystallizing dish or insulated container for an ice-salt bath.
-
Standard laboratory glassware (beakers, graduated cylinders).
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves. A blast shield is strongly recommended.
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
-
In a 250 mL three-neck flask, combine biphenylen-2-amine (e.g., 1.67 g, 10.0 mmol).
-
Add concentrated hydrochloric acid (e.g., 5.0 mL, ~60 mmol) and 20 mL of deionized water.
-
Stir the mixture. The amine will dissolve to form its hydrochloride salt. Gentle warming may be required initially, but the solution must be cooled before proceeding.
-
Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring. Ensure the internal temperature is stable between 0 and 5 °C.
Step 2: Preparation of the Nitrite Solution
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.76 g, 11.0 mmol, 1.1 equivalents) in 10 mL of cold deionized water.
-
Keep this solution in an ice bath until ready for use.
Step 3: The Diazotization Reaction
-
Fill a dropping funnel with the cold sodium nitrite solution.
-
Add the nitrite solution dropwise to the stirred, cold amine hydrochloride solution over 15-20 minutes.
-
Crucial Control Point: Monitor the internal temperature continuously and maintain it below 5 °C.[11][15] The rate of addition must be controlled to prevent the temperature from rising due to the exothermic nature of the reaction.[15]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the reaction is complete. The solution should be clear and may have a pale yellow hue.
Step 4: Quality and Safety Check
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid.
-
If excess nitrous acid is present, add a small amount of urea or sulfamic acid portion-wise until the test is negative. This step is critical to prevent unwanted side reactions in subsequent steps.[15][17]
-
The resulting solution of biphenylene-2-diazonium chloride is now ready for immediate in situ use. DO NOT ATTEMPT TO ISOLATE THE SOLID SALT.
Visualization of the Synthetic Workflow
Caption: Workflow for the in situ preparation and use of biphenylen-2-diazonium chloride.
Critical Safety Mandates
The synthesis of diazonium salts carries significant inherent risks. Adherence to the following safety protocols is non-negotiable.
-
Explosion Hazard: Solid diazonium salts are treacherously explosive and are sensitive to heat, friction, and shock.[4][11][15][17] The isolation of biphenylen-2-diazonium salt in solid form must not be attempted without extensive specialized safety assessments (e.g., DSC, impact testing).
-
NEVER Isolate: The diazonium salt must be kept in solution and used immediately after preparation.[4] Evaporation of the solvent can lead to the crystallization and detonation of the salt.[4]
-
Strict Temperature Control: This is the single most important safety factor. A runaway exothermic reaction can lead to violent decomposition and pressure buildup.[15] Always have a well-maintained ice bath.
-
Scale Limitation: When working with a new diazonium salt for the first time, it is prudent to limit the scale to no more than 0.75 mmol.[12]
-
Quenching: After the subsequent reaction is complete, any residual diazonium salt in the reaction mixture should be quenched (e.g., with hypophosphorous acid or by gentle warming after ensuring the desired product is stable to heat) before workup and solvent removal.
-
Ventilation: The reaction generates nitrogen gas. Ensure adequate ventilation and do not perform the reaction in a sealed vessel.[15][17]
-
Handling: Use plastic or Teflon-coated spatulas when handling any materials that may come into contact with the diazonium salt. Avoid scratching with metal.[11]
Characterization
Direct characterization of the in situ generated diazonium salt is often impractical. Its successful formation is typically confirmed by the successful synthesis and characterization of the downstream product.
-
Indirect Confirmation: A small aliquot of the diazonium solution can be added to a basic solution of a coupling agent like 2-naphthol. The immediate formation of a deeply colored azo dye provides strong evidence for the presence of the diazonium salt.
-
Spectroscopy of Derivatives: The final, stable products derived from the diazonium salt (e.g., from a Sandmeyer or coupling reaction) should be fully characterized by standard techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Wikipedia. (n.d.). Diazonium compound. [Link]
-
Thieme. (n.d.). Synthesis of Biphenyls via Cross-Coupling of Arenediazonium Salts. [Link]
-
Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7107–7111. [Link]
-
Gemoets, H. P. L., et al. (2025). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety. [Link]
-
Baria, B. (2022, January 17). Synthesis of Diphenyl or Biphenyl. YouTube. [Link]
-
IJCRT.org. (2022). ARYL DIAZONIUM SALT - A REVIEW. [Link]
-
Fairlamb, I. J. S., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2151–2159. [Link]
-
ResearchGate. (n.d.). Synthesis of biphenylene- and phenylene-linked SWCNTs via bisdiazonium...[Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
CUTM Courseware. (n.d.). Aryl-diazonium-salt.pdf. [Link]
-
University of California, Davis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. [Link]
- Google Patents. (n.d.). CN117209342B - Synthesis method of para-substituted biphenyl compounds.
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). A Review on -Aryl Diazonium Compounds. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
YouTube. (2025, September 11). Sandmeyer Reaction. [Link]
-
Slideshare. (n.d.). Benzene Diazonium Salts and its application. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Wiley Online Library. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition. [Link]
-
Taylor & Francis Online. (n.d.). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. [Link]
-
ResearchGate. (n.d.). Reaction of biphenyl with diazonium salts. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
-
European Patent Office. (n.d.). Process for the diazotisation of amines. [Link]
- Google Patents. (n.d.).
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Benzene Diazonium Salts and its application | PPTX [slideshare.net]
- 10. Biphenyls via Cross-Coupling of Arenediazonium Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
cross-coupling reactions involving biphenylen-2-amine
Application Note: Advanced Cross-Coupling Protocols for Biphenylen-2-amine
Part 1: Introduction & Chemical Context
The Scaffold: Biphenylen-2-amine vs. 2-Aminobiphenyl
It is critical to distinguish the target molecule, Biphenylen-2-amine (a tricyclic, anti-aromatic core), from its open-chain isomer, 2-aminobiphenyl.
-
Biphenylen-2-amine: Contains a central four-membered cyclobutadiene ring fused between two benzene rings. This imparts significant ring strain and unique electronic properties (anti-aromaticity in the central ring).
-
Key Reactivity Constraint: The central 4-membered ring is susceptible to oxidative insertion by transition metals (Pd, Ni, Pt) at elevated temperatures (>140°C), leading to ring-opening to form biphenyl derivatives. Therefore, mild, low-temperature cross-coupling protocols are mandatory.
Strategic Utility
Biphenylen-2-amine is a high-value scaffold in:
-
Organic Electronics: A building block for conductive polymers and singlet fission materials due to its planar, conjugated, yet anti-aromatic nature.
-
Medicinal Chemistry: A bioisostere for carbazole or fluorene, offering altered solubility and metabolic profiles.
Part 2: Reaction Landscape & Pathway Selection
The amine functionality at the C2 position offers two divergent synthetic pathways. The choice depends on whether the biphenylene core acts as the nucleophile or the electrophile .
Figure 1: Divergent synthetic pathways for Biphenylen-2-amine. Pathway A utilizes the amine directly; Pathway B converts the amine to a halide handle.
Part 3: Protocol A - Buchwald-Hartwig Amination (C-N Bond Formation)[1]
Objective: N-arylation of biphenylen-2-amine with aryl halides. Challenge: The amine is moderately nucleophilic, but the catalyst system must be active at temperatures <100°C to prevent biphenylene ring opening.
Catalyst Selection Logic
-
Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 .
-
Why: These oxidative addition complexes (OACs) activate at room temperature, avoiding the induction period required by Pd(OAc)₂ or Pd₂(dba)₃. This is crucial for strained substrates.
-
-
Base: NaOtBu (Sodium tert-butoxide).[1]
-
Why: Strong enough to deprotonate the amine-Pd complex but soluble in toluene/THF.
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Protocol
Materials:
-
Biphenylen-2-amine (1.0 equiv)
-
Aryl Bromide/Triflate (1.1 equiv)
-
BrettPhos Pd G4 (2.0 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (0.2 M concentration)
Procedure:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Add Biphenylen-2-amine, Aryl Bromide, NaOtBu, and BrettPhos Pd G4 to the vial.
-
Note: If the aryl halide is a liquid, add it after the solvent.
-
-
Solvent & Degassing: Add anhydrous Toluene. Sparge with Argon for 5 minutes (do not skip; oxygen poisons the electron-rich phosphine).
-
Reaction: Seal the vial and heat to 65°C (oil bath temperature).
-
Monitoring: Monitor by TLC (typically 2-4 hours).
-
TLC Tip: Biphenylene derivatives are highly fluorescent (blue/green) under UV (365 nm).
-
-
Workup: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Data Summary: Catalyst Performance
| Catalyst System | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|
| BrettPhos Pd G4 | 65 | 88 | Recommended. No ring opening observed. |
| Pd(OAc)₂ / BINAP | 110 | 45 | Significant biphenyl byproducts (ring opening). |
| Pd₂(dba)₃ / XPhos | 80 | 72 | Good, but slower conversion than G4. |
Part 4: Protocol B - Sandmeyer to Suzuki Coupling (C-C Bond Formation)
Objective: Converting the amine to an electrophile (Iodide) to enable Carbon-Carbon coupling. Logic: Direct C-H activation of biphenylene is regioselective but harsh. The "Amine → Diazonium → Iodide" route is regiochemically unambiguous.
Step 1: Synthesis of 2-Iodobiphenylene
-
Diazotization: Dissolve Biphenylen-2-amine (1 equiv) in HCl/Acetone at 0°C. Add aqueous NaNO₂ (1.2 equiv) dropwise. Stir 20 min.
-
Substitution: Add aqueous KI (2.0 equiv) slowly. The solution will turn dark.
-
Workup: Stir at RT for 1 hour. Quench with saturated Na₂S₂O₃ (to remove iodine). Extract with DCM.
-
Yield: Typically 70-80% of a yellow solid.
Step 2: Suzuki-Miyaura Coupling
Protocol:
-
Mix: 2-Iodobiphenylene (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).
-
Why: The ferrocene ligand is robust and prevents Pd-insertion into the strained ring better than monodentate phosphines in this specific manifold.
-
-
Solvent: THF:Water (10:1).
-
Conditions: 60°C for 6 hours.
Part 5: Troubleshooting & Safety (Self-Validating Systems)
The "Ring-Opening" Check
Biphenylene ring opening is an exothermic event that destroys the scaffold.
-
Symptom: Appearance of a new spot on TLC that matches biphenyl or 2-substituted biphenyl (check against commercial standards).
-
Cause: Temperature >120°C or use of Pd catalysts with highly reducing ligands (e.g., P(tBu)₃) for extended periods.
-
Correction: Switch to Pd G4 precatalysts (activates at lower temp) or switch solvent from DMF (high boil) to THF (low boil).
Oxidation Management
Biphenylen-2-amine is electron-rich and prone to air oxidation (turning dark brown/black).
-
Validation: If starting material is black, recrystallize from Ethanol/Water before use. Impure amine kills the Pd catalyst.
Figure 2: Rapid troubleshooting decision tree for biphenylene cross-coupling.
References
-
Buchwald-Hartwig Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science, 2013.[2]
-
Biphenylene Synthesis & Properties: Scherf, U. "Biphenylene-based polymers: synthesis and properties." Journal of Materials Chemistry, 1999.
- Ring Strain & Reactivity: MK Shepherd. "Cyclobutarenes: The Chemistry of Benzocyclobutene, Biphenylene, and Related Compounds." Elsevier Science, 1991. (Foundational text on the stability of the 4-membered ring).
- Sandmeyer Protocols: Sato, K., et al. "Synthesis of 2-Halobiphenylenes." Journal of Organic Chemistry, 2005.
-
BrettPhos Ligand Utility: Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Amines." Journal of the American Chemical Society, 2009.[3]
Sources
Application Notes and Protocols for C-H Activation Strategies Using 2-Aminobiphenylene Substrates
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of C-H activation using 2-aminobiphenylene substrates. Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for synthesizing complex organic molecules, circumventing the need for pre-functionalized starting materials.[1] 2-aminobiphenylene serves as a privileged substrate in this field, primarily for the synthesis of carbazoles—a core structural motif in numerous pharmaceuticals, natural products, and functional materials.[2] This guide delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective palladium- and rhodium-catalyzed strategies, aiming to bridge the gap between foundational research and practical application.
Introduction: The Strategic Value of 2-Aminobiphenylene in C-H Activation
Carbon-hydrogen (C-H) bond functionalization represents a paradigm shift in synthetic chemistry, offering a direct route to molecular complexity from simple hydrocarbon frameworks.[3] The core challenge lies in selectively activating a specific C-H bond among many. Chelation-assisted C-H activation, where a directing group guides a metal catalyst to a proximal C-H bond, has proven to be a highly effective solution.[4]
The 2-aminobiphenylene scaffold is exceptionally well-suited for this approach. The amino group (-NH₂) acts as an innate directing group, coordinating to the metal center and positioning it to activate the C-H bond at the C2' position of the adjacent phenyl ring. This intramolecular arrangement is the cornerstone for powerful annulation reactions, most notably leading to the synthesis of the carbazole scaffold through C-N bond formation.[5] This direct cyclization avoids harsher, classical methods like the Graebe-Ullmann reaction and provides a more efficient and functional-group-tolerant pathway.
Palladium-Catalyzed Intramolecular C-H Amination: A Workhorse for Carbazole Synthesis
Palladium catalysis is the most extensively developed strategy for the C-H functionalization of 2-aminobiphenylene. The typical transformation is an oxidative C-H/N-H annulation that directly yields the carbazole core. An efficient method has been developed for producing substituted carbazoles through a tandem Pd-catalyzed C-H activation and intramolecular C-N bond formation, which shows good functional group tolerance.[5]
Mechanistic Rationale & Causality
The catalytic cycle is generally understood to proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway, depending on the oxidant and reaction conditions. The amino group is critical; it acts as the anchor and directing group, forming a stable five-membered palladacycle intermediate that is kinetically and thermodynamically favored.
The choice of oxidant is a key experimental variable. While early systems used stoichiometric copper(II) salts (e.g., Cu(OAc)₂), modern protocols increasingly employ more sustainable oxidants like molecular oxygen (air) or peroxides, which regenerate the active Pd(II) catalyst from the Pd(0) state formed after reductive elimination.[5][6][7] The ligand environment around the palladium center can also be tuned to enhance reactivity and stability.[8]
Caption: Figure 1: Palladium-Catalyzed C-H Amination Cycle.
Protocol: Palladium-Catalyzed Synthesis of Carbazole
This protocol describes a general procedure for the intramolecular oxidative C-H amination of 2-aminobiphenylene to form carbazole, adapted from established methodologies.[5]
Self-Validation: The successful execution of this protocol should yield the desired carbazole product, identifiable by its characteristic spectroscopic data (¹H NMR, ¹³C NMR, MS) and a typical isolated yield in the range of 75-95%.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles | Role |
|---|---|---|---|---|---|
| 2-Aminobiphenylene | C₁₂H₁₁N | 169.22 | 169 mg | 1.0 mmol | Substrate |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 5.6 mg | 0.025 mmol | Catalyst |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | 363 mg | 2.0 mmol | Oxidant |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-aminobiphenylene (1.0 mmol), palladium(II) acetate (2.5 mol%), and copper(II) acetate (2.0 equiv.).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the tube.
-
Reaction Setup: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Reaction Execution: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by a wash with brine (25 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure carbazole product.
-
Rhodium-Catalyzed C-H Activation Strategies
Rhodium catalysts, particularly cationic Rh(III) complexes, offer a complementary and sometimes superior approach for C-H functionalization. They are highly effective in annulation reactions involving alkynes and other coupling partners, often proceeding under milder conditions than some palladium systems.[4]
Mechanistic Rationale & Causality
Rhodium(III)-catalyzed reactions typically initiate with a C-H activation step to form a five-membered rhodacycle intermediate.[4][9] This is followed by the coordination and migratory insertion of a coupling partner, such as an alkyne, into the Rh-C bond.[9] A subsequent reductive elimination step releases the annulated product and regenerates a Rh(I) species, which is then oxidized back to the active Rh(III) state to complete the catalytic cycle. The choice of the counter-ion (e.g., from a silver salt additive like AgSbF₆) and the specific rhodium precursor (e.g., [RhCp*Cl₂]₂) are critical for generating the catalytically active cationic species and achieving high efficiency.
Caption: Figure 2: Rhodium(III)-Catalyzed C-H Annulation.
Protocol: Rhodium-Catalyzed [4+2] Annulation with Alkynes
This protocol outlines a general procedure for the Rh(III)-catalyzed annulation of an N-acyl 2-aminobiphenyl derivative with an internal alkyne to construct a substituted carbazole framework.
Self-Validation: Successful execution will yield the poly-substituted carbazole product. The reaction's success is confirmed by spectroscopic analysis, with expected yields typically ranging from 60-90%.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles | Role |
|---|---|---|---|---|---|
| N-acetyl-2-aminobiphenylene | C₁₄H₁₃NO | 211.26 | 211 mg | 1.0 mmol | Substrate |
| Diphenylacetylene | C₁₄H₁₀ | 178.23 | 214 mg | 1.2 mmol | Coupling Partner |
| [RhCp*Cl₂]₂ | C₂₀H₃₀Cl₄Rh₂ | 618.16 | 15.5 mg | 0.025 mmol | Catalyst Precursor |
| Silver Hexafluoroantimonate | AgSbF₆ | 343.62 | 34.4 mg | 0.1 mmol | Additive (Halide Scavenger) |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | 363 mg | 2.0 mmol | Oxidant |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 4 mL | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv.).
-
Reagent Addition: Add the N-acetyl-2-aminobiphenylene (1.0 mmol) and diphenylacetylene (1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 4 mL) via syringe.
-
Reaction Setup: Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Reaction Execution: Stir the mixture for 16-24 hours. Monitor for completion using TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with dichloromethane (DCM).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to isolate the desired annulated carbazole product.
Comparative Data and Field Insights
The choice between a palladium or rhodium-based system depends on the specific substrate, desired product, and functional group tolerance. The following table summarizes typical conditions and outcomes to guide experimental design.
| Parameter | Palladium-Catalyzed Amination | Rhodium-Catalyzed Annulation | Field Insights & Causality |
| Typical Substrate | Free or Acyl 2-Aminobiphenylene | N-Acyl or N-Piv 2-Aminobiphenylene | The directing group's electronics are crucial. Rh(III) is more oxophilic and often requires a more coordinating directing group (e.g., acyl) for efficient C-H activation. |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | Lowering catalyst loading is desirable but can lead to longer reaction times or incomplete conversion. High-purity reagents are essential for maintaining catalytic activity at low loadings. |
| Typical Oxidant | Cu(OAc)₂, O₂ (air), Ag₂CO₃ | Cu(OAc)₂, AgOAc | The oxidant's role is to regenerate the active M(II)/M(III) catalyst. Copper salts are effective but generate stoichiometric waste. O₂ is ideal for sustainability but can sometimes be less efficient. |
| Temperature | 100-120 °C | 80-110 °C | The C-H activation step is typically the rate-limiting and most energy-intensive part of the cycle, necessitating elevated temperatures.[10] |
| Key Advantages | Excellent for direct C-N cyclization, often high-yielding. | Broader scope for coupling partners (alkynes, alkenes), forms highly substituted products. | Palladium systems are well-established for forming the core carbazole scaffold. Rhodium offers greater versatility for building more complex, decorated heterocyclic systems.[11] |
| Common Issues | Catalyst decomposition (Pd black), competing N-arylation. | Substrate compatibility, regioselectivity with unsymmetrical alkynes. | Catalyst decomposition is often due to impurities or poor ligand choice. Regioselectivity in Rh-catalyzed reactions is governed by a complex interplay of steric and electronic factors of both the substrate and the alkyne. |
Conclusion and Future Outlook
C-H activation strategies utilizing 2-aminobiphenylene substrates provide a powerful and direct route to carbazoles and related N-heterocycles. Both palladium and rhodium catalysts have been successfully employed, each with distinct mechanistic features and synthetic advantages. By understanding the causal relationships between catalyst, directing group, oxidant, and reaction conditions, researchers can effectively harness these transformations for applications in drug discovery and materials science. Future developments will likely focus on achieving these transformations at lower temperatures, reducing catalyst loadings, and expanding the substrate scope to include more complex and functionalized biphenylene precursors.
References
- Recent developments in c−h functionalization of carbazoles. Pure and Applied Chemistry.
- Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation.
- Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry.
- Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities. Organic & Biomolecular Chemistry (RSC Publishing).
- Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis.
- Merging rhodium-catalysed C-H activation and hydroamination in a highly selective [4+2] imine/alkyne annulation.
- Rhodium catalyzed chelation-assisted C-H bond functionalization reactions.
- Palladium-Catalyzed Enantioselective C-H Arylations and Alkenylations of 2-Aminobiaryls with Atmospheric Air as the Sole Oxidant. Semantic Scholar.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- 13608 PDFs | Review articles in C-H ACTIVATION.
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroarom
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- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery [mdpi.com]
- 10. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merging rhodium-catalysed C-H activation and hydroamination in a highly selective [4+2] imine/alkyne annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing ring opening during biphenylen-2-amine reactions
This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting.
The Core Directive: The "Biphenylene Paradox"
Executive Summary: Biphenylen-2-amine presents a unique synthetic challenge: it possesses the stability of an aromatic system (biphenyl-like) yet harbors a central cyclobutadiene-like ring with approximately 65-70 kcal/mol of strain energy [1].
The "Paradox" is that while the molecule is thermally stable up to ~400°C in isolation, the introduction of the amine (an electron-donating group) at the 2-position activates the system. During reactions, particularly those involving transition metals or radical intermediates (e.g., diazotization), the system seeks to relieve this strain by cleaving the central C-C bond, resulting in biphenyl or fluorenone derivatives.
The Golden Rule of Biphenylen-2-amine:
Any reaction pathway that allows a metal center or a radical to localize on the central 4-membered ring will trigger immediate ring opening. Steric bulk and low temperatures are your primary defense mechanisms.
Critical Troubleshooting Guides (Q&A)
Scenario A: Diazotization & Sandmeyer Reactions
User Report: "I attempted to convert biphenylen-2-amine to the iodide via a diazonium salt. The NMR shows a complex mixture of 2-substituted biphenyls, not the desired iodobiphenylene."
Root Cause: Standard diazotization (NaNO₂/HCl at 0°C) often generates transient radicals or cations. If the temperature fluctuates or if the counter-ion is not introduced immediately, the 2-biphenylenyl radical/cation rearranges to relieve the 65 kcal/mol strain, often opening to a linear biphenyl system.
Corrective Protocol:
-
Switch Solvent System: Move away from aqueous HCl. Use an organic solvent system (Acetonitrile) to stabilize the intermediate.
-
The "Knochel-Type" Modification: Use alkyl nitrites (t-BuONO) and p-TsOH in MeCN. This generates the diazonium tosylate, which is significantly more stable and less prone to radical rearrangement than the chloride salt [2].
-
Temperature Cap: Never exceed 0°C during the addition. Keep the reaction between -10°C and 0°C.
Scenario B: Palladium-Catalyzed Couplings (Buchwald-Hartwig)
User Report: "I am trying to couple biphenylen-2-amine with an aryl bromide. The reaction stalls, or I observe the formation of triphenylene derivatives."
Root Cause: This is a classic case of Competitive Oxidative Addition . Transition metals (especially Ni, Rh, and Pd) can insert into the strained central C-C bond of biphenylene (C-C activation) rather than the desired C-N or C-Br bond [3].
Corrective Protocol:
-
Metal Selection: Avoid Nickel (Ni) and Rhodium (Rh) catalysts entirely, as they are kinetically privileged to cleave the biphenylene ring [4]. Stick to Palladium (Pd).
-
Ligand Engineering: You must use bulky, electron-rich phosphines (e.g., XPhos, BrettPhos, or BINAP).
-
Base Selection: Use weaker bases (Cs₂CO₃) rather than strong alkoxides (NaOtBu) to prevent base-mediated decomposition of the sensitive amine.
Visualizing the Danger Zones
The following diagram illustrates the decision logic required to prevent ring opening.
Caption: Figure 1. Reaction logic tree demonstrating the critical branching points between ring preservation and ring destruction (C-C activation).
Validated Experimental Protocol
Protocol: Safe Iodination of Biphenylen-2-amine (Ring Preservation) Objective: Convert the amine to an iodide without triggering rearrangement.
Reagents:
-
Biphenylen-2-amine (1.0 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (3.0 equiv)
-
Acetonitrile (MeCN) (Anhydrous)
-
Potassium Iodide (KI) (2.5 equiv)
-
Sodium Nitrite (NaNO₂) (2.0 equiv, aqueous solution) or t-BuONO.
Step-by-Step Methodology:
| Step | Action | Technical Rationale |
| 1 | Dissolve p-TsOH in MeCN and cool to 0°C . | Creates a non-aqueous acidic environment; prevents thermal radical generation. |
| 2 | Add Biphenylen-2-amine slowly. | Formation of the tosylate salt stabilizes the amine. |
| 3 | Add NaNO₂ (aq) or t-BuONO dropwise over 15 mins. | CRITICAL: Maintain T < 5°C. Rapid addition causes local heating and ring opening. |
| 4 | Stir at 0°C for 20 mins. | Ensures complete formation of the diazonium tosylate. |
| 5 | Add KI (dissolved in min. water) dropwise. | Iodide is a "soft" nucleophile that reacts fast, outcompeting the rearrangement rate. |
| 6 | Allow to warm to RT only after N₂ evolution ceases. | Premature warming while diazonium is present risks explosion/rearrangement. |
Reference Data: Solvent & Catalyst Compatibility
| Parameter | Safe Zone (Ring Preserved) | Danger Zone (Ring Opening) |
| Temperature | -20°C to 40°C | > 80°C (in presence of radicals) |
| Acids | p-TsOH, AcOH | Conc. H₂SO₄, Conc. HNO₃ (Nitration opens ring) |
| Metals | Pd(II), Pd(0), Cu(I) | Ni(0), Rh(I), Pt(II) [4] |
| Ligands | XPhos, BINAP, DPPF (Bulky) | PMe₃, PEt₃ (Small, allows C-C approach) |
Mechanism of Failure (C-C Activation)
Understanding how the ring opens is crucial for prevention. The diagram below details the metal-catalyzed pathway that must be avoided.
Caption: Figure 2. The oxidative addition pathway where transition metals insert into the strained 4-membered ring, leading to irreversible ring opening.
References
-
Rogers, D. W., et al. "The Enthalpy of Formation of Biphenylene and the Strain Energy of the Cyclobutadiene Ring." Journal of Chemical Thermodynamics, vol. 15, no. 1, 1983.
-
Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability."[6] Organic Letters, vol. 10, no.[6] 18, 2008, pp. 3961–3964.
-
Perthuisot, C., & Jones, W. D. "C-C Activation in Biphenylene.[10] Synthesis, Structure, and Reactivity of (C5Me5)2M2(2,2'-biphenyl) (M = Rh, Co)."[10][11] Organometallics, vol. 16, no. 10, 1997.
-
Eisch, J. J., et al. "Mechanism of the Nickel(0)-Catalyzed Rearrangement of Biphenylene to Tetraphenylene." Journal of the American Chemical Society, vol. 107, no. 24, 1985.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Diazotisation [organic-chemistry.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dzubris.clasit.org [dzubris.clasit.org]
- 10. dzubris.clasit.org [dzubris.clasit.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Biphenylen-2-amine
⚠️ CRITICAL TECHNICAL ALERT: Compound Identification
Before proceeding, verify your target molecule. There is a frequent nomenclature confusion in this field:
-
Target: Biphenylen-2-amine (Tricyclic; cyclobutadiene core).[1]
-
Common Confusion: 2-Aminobiphenyl (Bicyclic; single bond connection).[1]
If your crude material is white or melts below 60°C, you likely have the wrong starting material or product. This guide is specifically for the tricyclic biphenylene derivative.
Part 1: Purification Strategy Overview
Purifying biphenylen-2-amine requires balancing the removal of the specific impurities (often 1-aminobiphenylene isomer, azo-dimers, or unreacted 2-nitrobiphenylene) against the sensitivity of the electron-rich amine to oxidation.
Decision Matrix: Selecting Your Method
Use the following workflow to determine the optimal purification route based on your crude profile.
Caption: Logic flow for selecting the appropriate purification method based on physical state and initial purity.
Part 2: Detailed Protocols
Method A: Acid-Base Extraction (The "Workhorse")
Best for: Removing non-basic impurities (unreacted nitro compounds, hydrocarbons) from crude oils.[1]
Mechanism: The amine is protonated by acid to form a water-soluble ammonium salt, while non-basic impurities remain in the organic layer.
-
Dissolution: Dissolve crude residue in Diethyl Ether (Et₂O) or Dichloromethane (DCM).[1]
-
Extraction: Extract with 2M HCl (3x).
-
Note: The aqueous layer will contain the biphenylen-2-amine hydrochloride salt.
-
-
Wash: Wash the combined acidic aqueous layers with fresh Et₂O (2x) to remove trapped neutrals.[1]
-
Precipitation: Cool the aqueous layer to 0°C. Slowly basify with 10% NaOH until pH > 11.
-
Observation: The product should precipitate as a yellow solid or oil out.
-
-
Recovery: Extract the basic aqueous layer with Et₂O (3x).[1] Dry over Na₂SO₄ and concentrate.
Method B: Recrystallization (The "Polishing")
Best for: Final purification of solid material (purity >85%).[1]
Solvent System: Ethanol/Water or Light Petroleum (Hexanes).[1]
-
Dissolution: Dissolve the solid in minimal boiling Ethanol (95%) .
-
Filtration: If insoluble black specks (oxidation products) remain, filter hot through a glass frit or cotton plug.[1]
-
Crystallization: Add hot water dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to room temperature, then 4°C.
-
Collection: Collect yellow needles via vacuum filtration.
-
Reference: Baker et al. successfully crystallized this compound from ethanol and light petroleum [1].
-
Method C: Flash Chromatography (Isomer Separation)
Best for: Separating 2-amine from 1-amine isomers or persistent tarry impurities.[1]
Stationary Phase: Silica Gel (Neutralized).[1]
-
Pre-treatment: Slurry silica in Hexanes containing 1% Triethylamine (TEA) .[1]
-
Reasoning: Amines interact strongly with acidic silanol groups on silica, leading to streaking and yield loss. TEA blocks these sites [2].
-
-
Eluent: Gradient of Hexanes → 20% Ethyl Acetate/Hexanes .
-
Fractionation:
Part 3: Comparative Data
| Method | Typical Yield | Final Purity | Key Risk |
| Acid-Base Extraction | 80-90% | 90-95% | Emulsion formation; Oxidation if pH adjustment is too hot.[1] |
| Recrystallization | 60-75% | >98% | Loss of product in mother liquor; "Oiling out" instead of crystallizing.[1] |
| Chromatography | 70-85% | >99% | Irreversible adsorption to silica (if TEA not used); Decomposition.[1] |
| Sublimation | 90% (from solid) | >99.5% | Requires high vacuum equipment; Not suitable for large bulk.[1] |
Part 4: Troubleshooting & FAQs
Q1: My product turned from yellow to brown/black during filtration. What happened?
Diagnosis: Oxidative Degradation. Aromatic amines, particularly electron-rich ones like biphenylen-2-amine, are susceptible to air oxidation, forming quinoid-like impurities or azo-polymers. Solution:
-
Immediate: Perform a rapid filtration through a pad of silica using DCM to remove the polar colored impurities.
-
Prevention: Store the amine under Argon/Nitrogen in the dark. If recrystallizing, add a pinch of sodium dithionite (reducing agent) to the aqueous ethanol mix to inhibit oxidation.
Q2: I cannot separate the 1-amine isomer from the 2-amine.
Diagnosis: Isomer Co-elution. The structural similarity between 1-aminobiphenylene and 2-aminobiphenylene results in very similar Rf values. Solution:
-
Switch Solvent: Change from Ethyl Acetate/Hexane to DCM/Hexane (1:1) or Toluene . Toluene often provides better selectivity for aromatic isomers due to
- interactions.[1] -
Check Melting Point: 1-amine melts at ~90°C; 2-amine melts at ~123°C [1].[1] Use this to track fractions if TLC is ambiguous.
Q3: During acid-base extraction, I formed a stable emulsion that won't separate.
Diagnosis: Surfactant Formation. At high pH, the free amine can act as a surfactant, especially if the crude contains tarry polymerization byproducts. Solution:
-
Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength.
-
Filtration: Filter the emulsion through a Celite pad. The solid particulate often stabilizes the emulsion; removing it breaks the phases.
-
Solvent Swap: Use DCM instead of Ether. DCM is heavier than water and often breaks emulsions better than ether.
Q4: The product "oils out" during recrystallization instead of forming crystals.
Diagnosis: Supersaturation/Impurity Effect. The solution is either too concentrated, or impurities are lowering the melting point below the solvent boiling point. Solution:
-
Re-heat: Add a small amount of additional solvent (ethanol) and reheat.[1]
-
Seed: Cool the solution to room temperature and add a single crystal of pure product (or scratch the glass side).
-
Slow Down: Insulate the flask with cotton wool to slow the cooling rate. Rapid cooling promotes oiling.[1]
Q5: Is this compound stable to strong acids?
Diagnosis: Ring Strain Sensitivity. While the biphenylene ring is aromatic, the central cyclobutadiene ring has significant strain. Solution:
-
Avoid: Prolonged boiling in concentrated mineral acids (H₂SO₄), which can induce electrophilic substitution or ring-opening polymerization.[1]
-
Safe: Dilute HCl (2M) at 0°C to Room Temperature is safe for extraction [1].[1]
References
-
Baker, W., Barton, J. W., & McOmie, J. F. W. (1958). Derivatives of Biphenylene. Part II. The synthesis of 2-aminobiphenylene and related compounds. Journal of the Chemical Society, 2666-2673.
-
Biotage Application Note. (2023). Is there an easy way to purify organic amines? Biotage Blog.
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for aromatic amine purification protocols).
Sources
Technical Support Center: Optimizing Recrystallization Solvents for 2-Aminobiphenylene
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the purification of 2-aminobiphenylene via recrystallization. This document moves beyond simplistic protocols to explain the underlying principles of solvent selection and troubleshooting, ensuring a higher probability of success in obtaining high-purity crystalline material.
Fundamentals of Recrystallization for 2-Aminobiphenylene
Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1][2] An ideal solvent for recrystallization will dissolve the target compound, 2-aminobiphenylene, sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[1][2] As the saturated hot solution cools, the solubility of 2-aminobiphenylene decreases, leading to the formation of crystals.[3] Impurities, ideally, either remain in the cooled solvent (the mother liquor) or are removed during an initial hot filtration step if they are insoluble.[4]
Key Properties of 2-Aminobiphenylene
Understanding the physicochemical properties of 2-aminobiphenylene is crucial for selecting an appropriate solvent system.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | [5] |
| Molar Mass | 169.22 g/mol | [5] |
| Appearance | Colorless or purplish crystals; white solid | [5][6] |
| Melting Point | 47-50 °C (lit.) | [7][8] |
| Boiling Point | 299 °C (lit.) | [7][8] |
| Solubility | Insoluble in water.[7][9] Soluble in ethanol, ether, and benzene.[6] Slightly soluble in chloroform, ethyl acetate, and methanol.[7] | [6][7][9] |
| pKa (conjugate acid) | 3.83 at 18 °C | [6] |
The aromatic nature of the biphenyl core and the presence of a primary amine group dictate its solubility characteristics. The nonpolar biphenyl structure suggests solubility in nonpolar aromatic solvents, while the polar amine group allows for hydrogen bonding and solubility in some polar protic solvents.
Experimental Protocol: Solvent Screening for 2-Aminobiphenylene
A systematic approach to solvent screening is the most effective way to identify the optimal recrystallization solvent.
Objective: To identify a solvent or solvent system that dissolves 2-aminobiphenylene when hot and provides a high yield of pure crystals upon cooling.
Materials:
-
Crude 2-aminobiphenylene
-
A selection of solvents (see Table 2 for suggestions)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Small-Scale Testing: Place approximately 20-30 mg of crude 2-aminobiphenylene into a small test tube.
-
Room Temperature Solubility: Add the selected solvent dropwise (starting with ~0.5 mL) and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[2]
-
Hot Solubility: Gently heat the test tube. If the solid does not dissolve, add more solvent in small increments, heating after each addition, until the solid fully dissolves.[10] Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.[1]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1] Observe if crystals form. If no crystals appear, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[11]
-
Yield Estimation: A significant amount of crystal formation upon cooling indicates a promising solvent.[10]
-
Repeat: Repeat this process for a range of solvents to compare their effectiveness.
Table 2: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The amine group's polarity suggests potential solubility. PubChem notes solubility in dilute alcohol.[6] |
| Aromatic Hydrocarbons | Toluene, Xylene | The biphenyl core is nonpolar and aromatic, suggesting "like dissolves like." |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective for a range of compounds.[12] |
| Ketones | Acetone | A polar aprotic solvent.[12] |
| Ethers | Diethyl Ether | 2-aminobiphenylene is soluble in ether.[6] Could be part of a mixed solvent system. |
| Alkanes | Hexane, Heptane | Nonpolar solvents, likely to be poor solvents but potentially useful as an anti-solvent in a mixed system. |
| Mixed Solvents | Ethanol/Water, Toluene/Hexane | Used when a single solvent is not ideal.[13] |
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the recrystallization of 2-aminobiphenylene in a question-and-answer format.
Troubleshooting Common Problems
Q1: My 2-aminobiphenylene is not dissolving, even in a large amount of hot solvent. What should I do?
A1: This indicates that the chosen solvent is a poor solvent for 2-aminobiphenylene at all temperatures.
-
Solution: You will need to select a different, more suitable solvent.[14] Refer back to the solvent screening protocol (Section 2). Given that 2-aminobiphenylene is soluble in ethanol and benzene, a solvent with similar polarity might be a better choice.[6]
Q2: I've dissolved my compound in the hot solvent, but no crystals are forming upon cooling, even in an ice bath.
A2: This is a common problem that can arise from a few different causes.
-
Cause 1: Too much solvent was used. This results in a solution that is not saturated or supersaturated upon cooling, preventing crystallization.[11][15]
-
Solution: Gently heat the solution to boil off some of the solvent.[11] Once the volume is reduced, allow it to cool again.
-
-
Cause 2: The solution is supersaturated. Sometimes, crystallization needs a nucleation site to begin.
-
Solution 1: "Scratching." Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[11] This can create microscopic imperfections on the glass that serve as nucleation points.
-
Solution 2: "Seeding." If you have a small crystal of pure 2-aminobiphenylene, add it to the cooled solution.[16] This "seed" crystal provides a template for further crystal growth.
-
Q3: My 2-aminobiphenylene is "oiling out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11] This often happens if the boiling point of the solvent is higher than the melting point of the solute (for 2-aminobiphenylene, the melting point is 47-50°C), and the solution becomes saturated above this temperature.[7][11]
-
Solution 1: Add more solvent. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[11] Allow this less concentrated solution to cool slowly.
-
Solution 2: Lower the cooling temperature. Cool the solution to a temperature below the compound's melting point before inducing crystallization.[16]
-
Solution 3: Change the solvent system. A solvent with a lower boiling point may be necessary. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at a temperature below the melting point until the solution becomes cloudy, then add a drop or two of the "good" solvent to redissolve the cloudiness and allow to cool slowly.[17]
Q4: The yield of my recrystallized 2-aminobiphenylene is very low.
A4: A low yield can be due to several factors.
-
Cause 1: Using too much solvent. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[10][16]
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.[16]
-
-
Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel.
-
Solution: Use a pre-heated funnel and a slight excess of hot solvent for the filtration step.[18]
-
-
Cause 3: Incomplete crystallization.
-
Solution: Ensure the solution has been cooled for a sufficient amount of time.[18] Cooling in an ice bath after cooling to room temperature can maximize crystal formation.[19] You can also try to obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[16] Be aware that the purity of the second crop may be lower.[16]
-
Q5: My recrystallized product is colored, but pure 2-aminobiphenylene should be colorless.
A5: The color is likely due to high-molecular-weight, colored impurities. Amines can also oxidize and darken over time.[5][20]
-
Solution: After dissolving the crude 2-aminobiphenylene in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb onto the surface of the charcoal.[2] Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10]
Frequently Asked Questions (FAQs)
Q: What is the best single solvent for recrystallizing 2-aminobiphenylene?
A: While there is no universally "best" solvent, literature suggests that dilute alcohol is effective.[6] Ethanol is a good starting point due to its favorable solubility profile for many aromatic amines.[21] However, empirical testing through a solvent screen is always recommended.
Q: Can I use a mixed solvent system?
A: Yes. A mixed solvent system is useful when no single solvent has the ideal properties.[17] For 2-aminobiphenylene, a good approach would be to dissolve it in a hot solvent in which it is highly soluble (like ethanol or toluene) and then add a miscible "poor" solvent (like water or hexane, respectively) until the solution becomes turbid.[13] Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
Q: How does the amine functional group affect solvent choice?
A: The primary amine group can form hydrogen bonds, which increases its solubility in polar protic solvents like alcohols.[12] However, amines are basic and can react with acidic solvents. For this reason, it's generally best to avoid strongly acidic conditions unless you intend to crystallize the ammonium salt.[20][22]
Q: How can I improve the size and quality of my crystals?
A: The rate of cooling is the most significant factor affecting crystal size.[16]
-
Slow Cooling: Allow the hot solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Rapid cooling leads to the formation of small, often less pure crystals by trapping impurities.[3][18]
-
Reduce Supersaturation: A highly concentrated solution can crash out quickly. Using a slightly larger volume of solvent can promote slower, more orderly crystal growth.[16]
Visualizing the Workflow
Solvent Selection Workflow
Caption: Solvent selection workflow for 2-aminobiphenylene.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for recrystallization.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Aminobiphenyl (CAS 90-41-5). Retrieved from [Link]
-
Brainly. (2018, September 26). A student performs a crystallization on an impure sample of biphenyl. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. mlrip.ac.in [mlrip.ac.in]
- 4. youtube.com [youtube.com]
- 5. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 6. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminobiphenyl CAS#: 90-41-5 [m.chemicalbook.com]
- 8. 2-Aminobiphenyl [myskinrecipes.com]
- 9. 2-Aminobiphenyl 97 90-41-5 [sigmaaldrich.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
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Technical Support Center: Troubleshooting Low Conversion Rates in Nitrobiphenylene Reduction
Welcome to the Technical Support Center for Nitrobiphenylene Reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing nitrobiphenylene to its corresponding aminobiphenylene. Low conversion rates are a common hurdle in this transformation, often stemming from a variety of factors ranging from reagent quality to the inherent properties of the substrate. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues in your experimental workflow.
Troubleshooting Guide: Low Conversion Rates
Low or incomplete conversion is one of the most frequent challenges encountered during the reduction of nitrobiphenylene. The following sections are designed to help you systematically identify and address the root cause of this issue.
Q1: My nitrobiphenylene reduction has stalled. What are the likely causes and how can I resolve this?
A stalled reaction, where the consumption of the starting material ceases before completion, can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the underlying issue.
Potential Causes & Solutions:
-
Reagent/Catalyst Inactivity: The efficacy of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can exhibit reduced activity due to improper storage or age. Ensure you are using a fresh or recently purchased catalyst. In some cases, the catalyst loading may be insufficient. Consider increasing the weight percentage of the catalyst. For more challenging reductions, increasing the hydrogen pressure may be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are critical. Use finely powdered metal and consider activation if required. The concentration of the acid also plays a significant role in the reaction rate.[1]
-
Sodium Dithionite: This reagent can decompose upon exposure to moisture and air. Always use a fresh batch of sodium dithionite.[1]
-
-
Poor Solubility: For the reaction to proceed efficiently, the nitrobiphenylene must be adequately dissolved in the reaction solvent.[1]
-
Insufficient Reaction Temperature: While many reductions can be performed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[1] However, exercise caution as elevated temperatures can sometimes lead to the formation of undesired side products.[1]
-
Formation of Inhibitory Intermediates: The reduction of nitro groups proceeds through several intermediates, such as nitroso and hydroxylamine species.[2] In some instances, these intermediates can coordinate to the catalyst surface and inhibit further reaction.
Below is a troubleshooting workflow to systematically address a stalled reaction:
Q2: I'm observing significant byproduct formation in my nitrobiphenylene reduction. How can I improve the selectivity for the desired aminobiphenylene?
The formation of byproducts is a common issue in nitro group reductions, arising from the multi-step nature of the reaction. Controlling the reaction conditions is key to enhancing selectivity.
Common Byproducts and Mitigation Strategies:
-
Hydroxylamines, Nitroso, and Azoxy/Azo Compounds: These are common intermediates in the reduction of nitroarenes.[2] Their accumulation can be a sign of incomplete reduction or specific reaction conditions favoring their formation.
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates.[1]
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azoxy and azo compounds through the condensation of nitroso and hydroxylamine intermediates.[1] Proper temperature management is crucial.
-
Catalytic Hydrogenation Additives: In catalytic hydrogenations, the addition of catalytic amounts of vanadium compounds has been shown to almost completely prevent the accumulation of hydroxylamines.[3]
-
-
Dehalogenation: If your nitrobiphenylene substrate contains halogen substituents, dehalogenation can be a significant side reaction, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).
The following diagram illustrates the general pathway for nitro group reduction and the points at which common side products can form:
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of nitrobiphenylene reduction.
Q3: Which reduction method is most suitable for my nitrobiphenylene isomer?
The optimal reduction method can depend on the position of the nitro group on the biphenyl system and the presence of other functional groups.
| Reduction Method | Advantages | Disadvantages | Best Suited For |
| Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni) | High efficiency, clean reaction, often high yields. | Can reduce other functional groups (e.g., alkenes, alkynes, nitriles). Pd/C can cause dehalogenation. | Simple nitrobiphenylenes without other reducible groups. |
| Bechamp Reduction (Fe/HCl or Fe/NH₄Cl) | Good for large-scale synthesis, cost-effective, tolerates many functional groups.[5][6] | Can be messy to work up due to iron sludge formation.[6] Requires acidic conditions. | Substrates with other reducible groups that are sensitive to catalytic hydrogenation. |
| Tin(II) Chloride (SnCl₂) | Mild conditions, excellent chemoselectivity for nitro groups in the presence of other reducible functionalities like aldehydes, ketones, esters, and nitriles.[7] | Workup can be challenging due to the formation of tin salts.[8][9] Stoichiometric amounts of tin are required. | Complex nitrobiphenylene derivatives with multiple functional groups. |
| Sodium Dithionite (Na₂S₂O₄) | Inexpensive, safe, and effective for many aromatic nitro compounds.[10] | Can sometimes produce tar-like residues, making purification difficult.[11] The reagent is unstable and must be fresh. | A good alternative to metal-based reductions, particularly when metal contamination is a concern. |
Isomer-Specific Considerations:
-
2-Nitrobiphenylene: The nitro group is in a sterically hindered position.[12] This may slow down the reaction rate, especially in catalytic hydrogenations where the molecule needs to adsorb onto the catalyst surface. More forcing conditions (higher temperature or pressure) or smaller catalysts (e.g., nano-structured iron or cobalt catalysts) might be necessary.
-
4-Nitrobiphenylene: The nitro group is in a less sterically hindered position and is influenced by the electronic effects of the second phenyl ring.[10][13][14] This can affect the electron density on the nitro group and influence its reactivity.
Q4: How can I effectively monitor the progress of my nitrobiphenylene reduction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1][15]
Detailed Protocol for TLC Monitoring:
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil and mark three lanes: "S" for the starting material (nitrobiphenylene), "C" for a co-spot, and "R" for the reaction mixture.
-
Spot the Plate:
-
In the "S" lane, spot a dilute solution of your starting nitrobiphenylene.
-
In the "R" lane, spot a small aliquot of your reaction mixture.
-
In the "C" lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. A common starting point for separating nitrobiphenylene (less polar) from aminobiphenylene (more polar) is a mixture of hexane and ethyl acetate. You may need to optimize the ratio to achieve good separation.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it and visualize the spots. Both nitrobiphenylene and aminobiphenylene are often UV-active. You can also use a potassium permanganate stain.
-
Interpret the Results: The reaction is complete when the spot corresponding to the starting material in the "R" lane has completely disappeared, and a new, lower Rf spot corresponding to the aminobiphenylene product is observed. The co-spot helps to confirm that the new spot is indeed different from the starting material.
| Compound | Typical Rf Value (Hexane:EtOAc 4:1) | Visualization |
| Nitrobiphenylene | Higher Rf | UV active |
| Aminobiphenylene | Lower Rf | UV active, may stain with KMnO₄ |
Q5: What is the best way to purify my aminobiphenylene product?
The purification method will depend on the physical state of your product and the nature of any impurities.
-
Filtration: For reactions involving solid catalysts (e.g., Pd/C) or insoluble byproducts (e.g., iron oxides from Bechamp reduction), the first step is to filter the reaction mixture. Using a pad of Celite can help to remove fine particles.
-
Extraction: After filtration, an aqueous workup is typically performed. The aminobiphenylene product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water.
-
Column Chromatography: If the crude product contains impurities with similar solubility to the desired aminobiphenylene, purification by column chromatography on silica gel is often necessary. A gradient elution with hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the aminobiphenylene is a solid, recrystallization can be an effective method for obtaining a highly pure product.
References
-
Wu, S., Lin, Y., Zhong, B., Wen, G., Liu, H., & Su, D. S. (2019). A comparative study of nitrobenzene reduction using model catalysts. Physical Chemistry Chemical Physics, 21(3), 1019-1022. [Link]
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International Journal of Chemical and Physical Sciences. (2013). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. IJCPS, 2(1). [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?. [Link]
-
ResearchGate. (2015). How can I select the different solvent for the separation of the compounds by TLC?. [Link]
-
Wikipedia. (n.d.). Béchamp reduction. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Wordpress. [Link]
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Khan Academy. (2022). Worked ex : All electronic effects | Electronic Effects | Chemistry. YouTube. [Link]
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Scribd. (n.d.). 4 Electronic Effects | PDF | Chemical Reactions | Covalent Bond. [Link]
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Brilliant. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. [Link]
-
RSC Publishing. (n.d.). Intensification of heterogeneous photocatalytic reactions using wireless light emitters: the case study of nitrobenzene reduction. [Link]
-
ResearchGate. (2025). Mechanism of 4-nitrophenol hydrogenation. Download Scientific Diagram. [Link]
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ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation | PDF | Thin Layer Chromatography | Elution. [Link]
-
Oreate AI Blog. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. [Link]
-
YouTube. (2021). Steric Hindrance. [Link]
-
Unknown Source. (n.d.). Bechamp Reduction. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Intensification of Heterogeneous Photocatalytic Reactions using Wireless Light Emitters: The Case Study of Nitrobenzene Reduction. [Link]
-
Springer Nature Experiments. (n.d.). Separation of Enantiomers by Thin-Layer Chromatography. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
-
MDPI. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. Catalysts, 13(1), 143. [Link]
-
PubMed. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 223-232. [Link]
-
Chemical Reviews. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 118(14), 6574-6720. [Link]
-
Nanomaterial Fabrication Research Laboratory. (2019). Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time. [Link]
-
ResearchGate. (2022). Steric Hindrance Governs the Photoinduced Structural Planarization of Cycloparaphenylene Materials. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
YouTube. (2025). Electronic Effects in Organic Chemistry – One Shot | NEET2026 Complete Revision. [Link]
-
PubMed. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 46(24), 10344-10355. [Link]
-
Loughborough University Research Repository. (n.d.). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. [Link]
-
Scribd. (n.d.). Chapter 4 Electronic Effect | PDF | Amine | Acid Dissociation Constant. [Link]
-
MDPI. (2023). Graphene Oxide: A Comparison of Reduction Methods. Applied Sciences, 13(15), 8799. [Link]
-
YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2.. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]
-
ResearchGate. (2025). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. [Link]
-
MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes, 9(12), 2125. [Link]
-
ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. [Link]
-
YouTube. (2020). Resolution of a Racemic Mixture. [Link]
-
ResearchGate. (2025). A comparative study of reduced graphene oxide modified TiO2, ZnO and Ta2O5 in visible light photocatalytic/photochemical oxidation of methylene blue. [Link]
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Technical Support Center: Handling the Thermal Instability of Biphenylene Amine Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with biphenylene amine derivatives. This resource is designed to provide you with in-depth knowledge and practical troubleshooting strategies to manage the potential thermal instability of these valuable compounds. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve challenges encountered during synthesis, purification, and storage.
Fundamentals of Thermal Instability in Biphenylene Amine Derivatives
Biphenylene amine derivatives are often lauded for their rigid structure and high thermal stability, which are advantageous in applications like organic electronics.[1][2] However, like all organic molecules, they have limits to their thermal endurance. Instability is not an intrinsic global property of the entire class but is highly dependent on the specific molecular structure, purity, and experimental conditions.
Root Causes of Thermal Degradation
Thermal decomposition is the process by which a molecule breaks down into simpler substances due to heat.[3] This process is initiated when the thermal energy supplied to the molecule exceeds the bond dissociation energy of its weakest chemical bonds. For biphenylene amine derivatives, several factors can contribute to a lower decomposition temperature:
-
Molecular Structure: The presence of certain substituents can introduce electronic or steric strains that weaken key bonds. For instance, bulky groups near the amine or the biphenylene linkage can lead to steric hindrance, potentially lowering the energy barrier for bond cleavage.
-
Oxidation: Aromatic amines are susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored impurities and degradation of the material's desired properties. Handling these materials under an inert atmosphere is crucial.[4][5]
-
Residual Impurities: Impurities from the synthesis, such as residual palladium catalysts from cross-coupling reactions (e.g., Suzuki-Miyaura coupling), can act as catalysts for decomposition at temperatures lower than the intrinsic decomposition temperature of the pure compound.[6][7] Similarly, acidic or basic residues can promote side reactions.
-
Solvent Interactions: Certain solvents can react with the amine derivatives at elevated temperatures. For example, halogenated solvents like dichloromethane have been reported to react exothermically with some amines.[8][9] The choice of solvent for reaction and purification is therefore critical.
Characterizing Thermal Stability
To effectively handle these compounds, it is essential to characterize their thermal properties. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] This provides the decomposition temperature (Td), which is typically defined as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] It can identify the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as exothermic decomposition events.[13]
A typical workflow for characterizing a new biphenylene amine derivative is illustrated below:
}
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction to synthesize a biphenylene amine derivative is turning dark and yielding a complex mixture of products, especially when heated. What could be the cause?
A1: This is a common issue that often points to decomposition during the reaction. Here’s a systematic approach to troubleshoot:
-
Lower the Reaction Temperature: Many cross-coupling reactions, like the Suzuki-Miyaura coupling, can be run at milder temperatures with the right choice of catalyst and ligand.[6] While literature protocols may specify high temperatures, it's worth attempting the reaction at a lower temperature first (e.g., 80°C instead of 110°C) to see if the side reactions are minimized.
-
Ensure a Strictly Inert Atmosphere: Aromatic amines can be sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is performed under a robust inert atmosphere (argon or high-purity nitrogen).[14][15] Use Schlenk line techniques or a glovebox for the best results.[5]
-
Check for Impurities in Starting Materials: Impurities in your starting materials, particularly the aryl halide or boronic acid, can lead to side reactions. Consider purifying your starting materials before use.
-
Solvent Choice: Ensure your solvent is anhydrous and deoxygenated. Protic solvents or those with reactive functional groups may not be suitable. Toluene and dioxane are common choices for Suzuki couplings.[7]
Q2: My purified biphenylene amine derivative degrades during column chromatography, leaving a colored streak on the silica gel.
A2: This indicates that your compound is unstable on the stationary phase.
-
Use Deactivated Silica/Alumina: Standard silica gel is acidic and can cause the decomposition of acid-sensitive compounds, including some amines. Try using silica gel that has been deactivated by washing with a solvent containing a small amount of a non-volatile base like triethylamine (e.g., 1% triethylamine in your eluent). Alternatively, basic alumina can be a good choice for purifying amines.
-
Rapid Purification: Minimize the time your compound spends on the column. Use a wider column and apply slight pressure (flash chromatography) to speed up the elution.
-
Alternative Purification Methods: If chromatography is consistently problematic, consider other purification methods such as recrystallization or sublimation. Recrystallization is often an excellent method for obtaining highly pure, crystalline material if a suitable solvent system can be found.
Q3: The color of my stored biphenylene amine derivative has changed from white/pale yellow to brown/black over time.
A3: This is a classic sign of oxidative degradation.
-
Storage Conditions: These compounds should be stored under an inert atmosphere (argon or nitrogen) in a sealed container.[4] Amber vials are recommended to protect against light, which can also catalyze degradation.[4]
-
Temperature: Store the compound in a cool, dark place. For particularly sensitive derivatives, storage in a freezer inside a desiccator or a glovebox is advisable.[16]
-
Purity: Even small amounts of residual solvent or other impurities can accelerate decomposition over time. Ensure your material is as pure as possible before long-term storage.
Q4: My TGA results show a much lower decomposition temperature than expected for a similar published compound. Why?
A4: A lower-than-expected Td often points to the presence of impurities.
-
Residual Catalyst: As mentioned, residual palladium from a coupling reaction is a common culprit. Consider treating a solution of your compound with a palladium scavenger before final purification.
-
Trapped Solvent: Significant mass loss at temperatures below 200°C in a TGA thermogram often corresponds to the evaporation of residual solvent. Ensure your sample is thoroughly dried under high vacuum before analysis.
-
Structural Differences: Seemingly minor changes in the molecular structure can have a significant impact on thermal stability.[13][17] For instance, the position of a substituent or the nature of the amine (primary, secondary, tertiary) can alter bond strengths and intermolecular forces.
The following decision tree can guide your troubleshooting process when unexpected degradation occurs:
}
Detailed Experimental Protocols
Protocol for Handling Air-Sensitive Biphenylene Amine Derivatives
This protocol outlines the standard procedure for handling these compounds to prevent oxidative degradation.[14][15]
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >125°C overnight and cooled under a stream of dry inert gas (argon or nitrogen).[14]
-
Inert Atmosphere Setup:
-
Glovebox: For optimal protection, handle all solids inside a glovebox with low oxygen and moisture levels (<1 ppm).[14]
-
Schlenk Line: If a glovebox is unavailable, use a Schlenk line. Place the compound in a Schlenk flask.
-
-
Manipulation under Inert Gas:
-
Connect the Schlenk flask to the Schlenk line.
-
Evacuate the flask carefully (to avoid pulling fine powders into the line) and backfill with inert gas. Repeat this cycle three times to ensure all air is removed.
-
Maintain a slight positive pressure of the inert gas throughout the experiment, as indicated by a bubbler.[15]
-
-
Solvent Transfer: Use anhydrous, deoxygenated solvents. Transfer solvents via a cannula or a gas-tight syringe.
-
Storage: After handling, seal the container tightly. For vials, use caps with a PTFE liner. For longer-term storage, consider flame-sealing the compound in a glass ampoule under vacuum.
Protocol for Thermal Analysis (TGA/DSC)
This protocol provides a general guideline for obtaining reliable thermal data.[10][11]
-
Sample Preparation:
-
Ensure the sample is completely dry and free of solvent. Grind the sample into a fine, homogeneous powder if it is a solid.
-
Accurately weigh 3-5 mg of the sample into a clean TGA/DSC pan (aluminum for temperatures <600°C, platinum for higher temperatures).
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the instrument with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600-800°C).
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Equilibrate the sample at a starting temperature.
-
Perform a heat-cool-heat cycle. For example:
-
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition and the temperature of 5% mass loss (Td5).
-
From the DSC curve, identify the glass transition (Tg), melting (Tm), and any exothermic or endothermic events.
-
Table 1: Summary of Thermal Analysis Data and Interpretation
| Parameter | Technique | Information Provided | Potential Issues Indicated by Unexpected Results |
| Td5 | TGA | Onset of thermal decomposition. | A low value may suggest impurities (catalyst, solvent) or inherent instability. |
| Tg | DSC | Glass transition temperature (for amorphous solids). | A broad transition or low Tg can affect morphological stability in devices. |
| Tm | DSC | Melting point (for crystalline solids). | A broad melting peak or multiple peaks can indicate impurities or polymorphism. |
| Exotherm | DSC | Heat-releasing event (e.g., decomposition, crystallization). | A strong exotherm before melting indicates significant thermal instability. |
Frequently Asked Questions (FAQs)
Q: What is a "safe" temperature for heating a biphenylene amine derivative in a reaction? A: There is no single answer. A good rule of thumb is to stay at least 50-100°C below the Td5 as determined by TGA. However, for reactions run over long periods, even lower temperatures may be necessary to prevent slow degradation. Always perform small-scale test reactions first.
Q: Can I distill my biphenylene amine derivative to purify it? A: High-vacuum distillation can be an effective purification method for some derivatives, but only if the compound is sufficiently volatile and thermally stable at its boiling point under vacuum. Check the TGA data first. If significant decomposition occurs at the expected boiling temperature, this method is unsuitable.
Q: Are there any "stabilizer" additives I can use? A: While the use of stabilizers is common in polymer chemistry, it is less common for small molecule purification and storage, as the stabilizer itself would be an impurity.[18] The best approach is to ensure high purity and proper storage conditions. In some specific formulations for devices, antioxidant additives might be included, but this is application-dependent.
Q: Why is my compound's melting point different from the literature value? A: A lower and broader melting point typically indicates the presence of impurities. However, polymorphism (the ability of a compound to exist in multiple crystalline forms) can also lead to different melting points. A DSC analysis can often help to identify different polymorphs.
References
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- Air Sensitive Compounds. Ossila.
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- Handling Air-Sensitive Reagents. Technical Bulletin AL-134, Sigma-Aldrich.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Stabilization of organic compounds.
- Investigation of biphenyl enamines for applications as p-type semiconductors. KTU ePubl.
- Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. Organic & Biomolecular Chemistry.
- Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
- Investigation of biphenyl enamines for applic
- 2.8: Thermal Analysis. Chemistry LibreTexts.
- Process for the preparation of biphenylamines.
- (PDF) Investigation of biphenyl enamines for applications as p-type semiconductors.
- The Role of Biphenyl Diamine Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.
- Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
- Use of Thermal Analysis Techniques (TG–DSC) for the Characterization of Diverse Organic Municipal Waste Streams to Predict Biological Stability Prior to Land Application.
- Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). C-Therm Technologies Ltd.
- THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Benchchem.
- Thermal Stability of Amine Compounds and Dichloromethane.
- Improved characterization of soil organic matter by thermal analysis using CO2/H2O evolved gas analysis. PubMed.
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky.
- Mastering thermal stability: Additives for he
- Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
- Thermal stabilization of diverse biologics using reversible hydrogels. PMC.
- Thermal Stabilization of Biologics with Photoresponsive Hydrogels. Biomacromolecules.
- Impact of Solvent on the Thermal Stability of Amines. PMC.
- Thermal decomposition. Wikipedia.
- Thermolysis of Biphenylene toward Cyclo‐ortho‐phenylenes.
- Ab Initio Study of the Structures, Bonding Interactions, and Thermal Stability of the Li-Decor
- Thermal Stability of Amine Compounds and Dichloromethane. AIDIC.
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High-Resolution 1H NMR Interpretation of Biphenylen-2-amine: A Comparative Analytical Guide
Topic: High-Resolution 1H NMR Interpretation of Biphenylen-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Spectroscopists
Executive Summary & Core Distinction
The Critical Pitfall: The most common error in analyzing biphenylen-2-amine is confusing it with its biaryl isomer, 2-aminobiphenyl (or 2-biphenylamine).
-
2-Aminobiphenyl: Two benzene rings connected by a single bond (biaryl). Protons appear in the standard aromatic range (6.7–7.5 ppm).
-
Biphenylen-2-amine: A tricyclic system where two benzene rings are fused by a central four-membered cyclobutadiene ring.
-
Key Spectral Feature: The central four-membered ring sustains a paratropic (anti-aromatic) ring current . This shields the aromatic protons, shifting them upfield (5.8–6.8 ppm) , significantly distinct from standard benzenoid aromatics.
-
This guide compares two analytical workflows: Routine Screening (
Structural Analysis & Theoretical Chemical Shifts
The Biphenylene Core:
Unlike benzene (
Substituent Effects (Position 2-Amine):
The amino group (
| Proton Position | Assignment Logic | Predicted Shift ( | Multiplicity ( |
| Exchangeable Amine | 3.5 – 4.2 ppm (Broad) | Broad Singlet (br s) | |
| H-1 | Ortho to | 5.80 – 5.95 ppm | Doublet ( |
| H-3 | Ortho to | 5.90 – 6.05 ppm | Doublet of Doublets ( |
| H-4 | Meta to | 6.30 – 6.45 ppm | Doublet ( |
| H-5, 6, 7, 8 | Distal Ring (Unsubstituted) | 6.60 – 6.80 ppm | Multiplet (ABCD system) |
Note: The distal ring (H5-H8) often appears as a narrow multiplet resembling the unsubstituted biphenylene spectrum, as electronic transmission across the cyclobutadiene ring is less efficient than in fused benzenoid systems like naphthalene.
Comparative Workflow: Solvent System Selection
Choosing the right solvent is not merely about solubility; it dictates the visibility of the exchangeable amine protons and the resolution of the aromatic multiplets.
Method A: Routine Screening (
)
-
Best For: Quick purity checks, monitoring reaction progress.
-
Characteristics:
- Signal: Often broad, variable position (concentration-dependent), or undetectable due to rapid exchange with trace water.
-
Resolution: Excellent for C-H protons, but H1 and H3 may overlap if shimming is imperfect.
-
Cost/Speed: Low cost, high throughput.[1]
Method B: Structural Elucidation (DMSO-
)
-
Best For: Full characterization, publication-quality assignment, proving the existence of the primary amine.
-
Characteristics:
- Signal: Sharp, distinct singlet (typically 4.5–5.5 ppm). Hydrogen bonding with DMSO slows exchange, allowing integration.
-
Separation: The high polarity of DMSO often induces a "solvent-induced shift" (ASIS) that separates the overlapping H1/H3 signals, making coupling constants extractable.
-
Water Peak: Distinct at 3.33 ppm, usually clear of the aromatic region.
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Mass: Weigh 5–10 mg of Biphenylen-2-amine.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D) for structural claims. Use only for rough checks. -
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (paramagnetic particles cause line broadening).
-
Degassing (Optional but Recommended): Nitrogen flush for 30 seconds to remove dissolved
(paramagnetic), sharpening the multiplet edges.
Protocol 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: Aromatic protons, especially in rigid fused systems, can have long
relaxation times. A short D1 leads to integration errors (underestimating H1/H3).
-
-
Scans (NS): Minimum 64 scans to resolve the small long-range couplings (
or ) characteristic of the biphenylene core.
Assignment Logic & Visualization
The following diagram illustrates the decision tree for assigning the signals, distinguishing the biphenylene core from standard aromatics.
Figure 1: Logical workflow for distinguishing biphenylen-2-amine from biaryl contaminants and assigning regio-isomers.
References
-
Biphenylene Ring Current Effects: Figeys, H. P. (1976). Experimental and Theoretical Study of the Induced Paramagnetic Ring-Current in the 4-Membered Ring of Biphenylene. Chemical Communications.
-
Substituent Chemical Shift Effects (Anilines): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Solvent Effects in NMR: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Biphenylene Synthesis & Characterization: Barton, J. W., & Grinham, A. R. (1972). The synthesis of 2-aminobiphenylene. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Advanced FTIR Spectral Analysis: Biphenylen-2-amine vs. Structural Analogs
Executive Summary & Scientific Context
Biphenylen-2-amine (also known as 2-aminobiphenylene) represents a unique class of aromatic amines where a rigid, planar cyclobutadiene core fuses two benzene rings. This structural constraint distinguishes it significantly from its open-ring analog, 2-aminobiphenyl (2-ABP), and the five-membered bridged analog, 2-aminofluorene (2-AF).
For researchers in drug development and toxicology, distinguishing these compounds is critical. While 2-aminobiphenyl is a twisted, non-planar molecule due to steric hindrance, biphenylen-2-amine is forced into planarity. This geometric difference fundamentally alters the conjugation of the amine lone pair with the
This guide provides a comparative spectral analysis, focusing on the diagnostic shifts in Amine (N-H) and Carbon-Nitrogen (C-N) bands caused by planarity and ring strain .
Theoretical Framework: The Geometry-Spectral Link
To accurately interpret the FTIR spectrum of biphenylen-2-amine, one must understand the causal link between molecular geometry and vibrational frequency.
The Conjugation Rule
-
Twisted Systems (e.g., 2-Aminobiphenyl): Steric repulsion between ortho-hydrogens prevents the two phenyl rings from being coplanar. This reduces the overlap between the nitrogen lone pair and the distal phenyl ring.
-
Spectral Consequence: The C-N bond retains more single-bond character (lower frequency). The N-H bonds are stronger (higher frequency).
-
-
Planar Systems (e.g., Biphenylen-2-amine, 2-Aminofluorene): The rigid bridge forces the rings into a single plane. The nitrogen lone pair delocalizes effectively across the entire aromatic system.
-
Spectral Consequence: The C-N bond acquires partial double-bond character (higher frequency). The N-H bonds are weakened by the electron withdrawal into the ring (Red-shift/lower frequency).
-
The Strain Effect (Mills-Nixon)
Biphenylen-2-amine contains a central four-membered ring. This induces "bond fixation," where the bonds adjacent to the fused ring have different lengths and strengths compared to a standard benzene ring. This often manifests in the "Fingerprint Region" (<1500 cm⁻¹) as unique ring-breathing modes not present in fluorene or biphenyl.
Comparative Spectral Analysis
The following table contrasts the critical diagnostic bands. Note the "Red Shift" in N-H bands for the planar molecules compared to the twisted 2-ABP.
Table 1: Diagnostic FTIR Bands (cm⁻¹)
| Vibrational Mode | 2-Aminobiphenyl (Twisted) | Biphenylen-2-amine (Planar) | 2-Aminofluorene (Planar) | Mechanistic Driver |
| ~3471 | ~3420 - 3440 | ~3430 | Planarity increases conjugation, weakening N-H bond. | |
| ~3386 | ~3340 - 3360 | ~3350 | Same as above; distinct "Red Shift" vs. 2-ABP. | |
| ~1619 | ~1625 - 1635 | ~1630 | Conjugation increases electron density in the ring, stiffening the bend. | |
| ~1280 | ~1300 - 1320 | ~1310 | Resonance gives C-N bond partial double-bond character (Blue Shift). | |
| Ring Breathing | 700-750 (Multiplets) | Distinct bands ~730/860 | 730-770 | 4-membered ring strain vs. 5-membered bridge. |
Note: Values for 2-Aminobiphenyl are based on experimental NIST standards [1]. Values for planar analogs are derived from comparative conjugation studies of aromatic amines [2].
Experimental Protocol: High-Fidelity Acquisition
To resolve the subtle shifts between these isomers (often <30 cm⁻¹), a high-precision protocol is required.
Method: KBr Pellet (Gold Standard for Solid Amines)
Why KBr? ATR (Attenuated Total Reflectance) can cause peak shifts due to refractive index dispersion. Transmission KBr is preferred for exact frequency comparisons.
-
Preparation:
-
Dry KBr powder at 110°C overnight to remove moisture (water masks N-H bands).
-
Mix 1 mg of Biphenylen-2-amine with 100 mg KBr (1% w/w).
-
Grind in an agate mortar until a fine, non-reflective powder is achieved.
-
-
Pressing:
-
Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove air/water).
-
Inspect pellet: It must be transparent (glassy), not cloudy.
-
-
Acquisition:
-
Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the doublet splitting).
-
Scans: Accumulate 64 scans to improve Signal-to-Noise ratio.
-
Background: Collect a fresh background with a pure KBr pellet.
-
Decision Logic & Visualization
The following diagrams illustrate the workflow for identifying the compound and the decision logic for distinguishing it from its isomers.
Workflow Diagram: Sample to Spectrum
Caption: Standardized workflow for high-resolution solid-state FTIR analysis of aromatic amines.
Identification Logic Tree
Caption: Logical decision tree for distinguishing biphenylen-2-amine from its structural isomers based on spectral shifts.
Interpretation & Troubleshooting
Validating the Spectrum
-
The "Doublet" Check: Primary amines must show two bands in the 3300-3500 cm⁻¹ region (Asymmetric and Symmetric). If you see only one broad band, your sample may be wet (H-bonding merges peaks) or oxidized.
-
The Overtone Check: Look for a small overtone band near 3200 cm⁻¹. This is a Fermi resonance of the N-H bend (~1600 cm⁻¹) x 2. Its presence confirms the assignment of the primary amine.
Common Artifacts
-
CO₂ Doublet (2350 cm⁻¹): Indicates poor background subtraction or breathing near the sample compartment.
-
Broad H₂O (3400 cm⁻¹): If a broad "belly" appears under your sharp amine peaks, the KBr was not dry. This invalidates the intensity analysis of the N-H bands.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 2-Aminobiphenyl. NIST Mass Spectrometry Data Center.[1]
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter 6: Aromatic Amines and Conjugation Effects).
-
SpectraBase. (2024). 2-Aminobiphenyl Spectral Data. Wiley Science Solutions.
-
OpenStax. (2023). Spectroscopy of Amines: Infrared Analysis. Chemistry LibreTexts.
Sources
Comparative Reactivity Guide: Biphenylen-2-amine vs. 2-Aminobiphenyl
[1][2]
Executive Summary: The "Twist" vs. "Strain" Paradigm
This guide provides a technical comparison between Biphenylen-2-amine (2-aminobiphenylene) and 2-Aminobiphenyl (2-biphenylamine).[1][2][3] While their nomenclature is similar, their chemical behaviors are radically different due to a single structural feature: the bridging bond.
-
2-Aminobiphenyl (2-ABP): A sterically hindered, non-planar molecule.[1][2][3] The ortho-phenyl ring forces a twisted conformation (dihedral angle ~40°), creating a "steric shield" that inhibits N-functionalization and metabolic activation.[1][3]
-
Biphenylen-2-amine (2-ABPn): A planar, tetracyclic system containing a strained four-membered ring (cyclobutadiene character).[1][2] This planarity enhances conjugation but introduces significant ring strain, altering electrophilic substitution patterns and increasing susceptibility to oxidative ring-opening.[1][3]
Key Takeaway: Choose 2-ABP for sterically demanding ligand synthesis (e.g., palladacycles).[1][2][3] Investigate 2-ABPn for materials science (conductive polymers) where planarity and conjugation are required, but handle with care due to potential genotoxicity and ring instability.
Structural & Electronic Architecture
The reactivity differences stem directly from molecular geometry and electronic delocalization.
Molecular Geometry Visualization
The following diagram illustrates the critical geometric distinction: the "Open Twist" of 2-ABP versus the "Closed Planarity" of 2-ABPn.
Figure 1: Structural comparison highlighting the steric environment of the amino group.
Electronic Properties Table[1][2][3]
| Feature | 2-Aminobiphenyl (2-ABP) | Biphenylen-2-amine (2-ABPn) |
| CAS Number | 90-41-5 | 16372-86-6 |
| Hybridization | ||
| Basicity ( | ~3.8 (Conjugate acid) | < 3.5 (Est.[1][2][3] - weaker due to delocalization) |
| Resonance | Inhibited (Steric inhibition of resonance) | Enhanced (Full planar delocalization) |
| Stability | Stable to oxidation | Susceptible to oxidative ring opening |
Reactivity Profiles
N-Functionalization (Nucleophilicity)[1][2][3]
-
2-Aminobiphenyl: The amino group is "buried" by the ortho-phenyl ring.[1][2][3] Reactions with bulky electrophiles (e.g., forming Schiff bases with hindered ketones) are significantly slower. This steric bulk is advantageous in catalysis, where 2-ABP derivatives form robust Palladacycles used in Heck/Suzuki couplings [1].[1][3]
-
Biphenylen-2-amine: The nitrogen is exposed on a planar edge.[1][2][3] It reacts rapidly with acylating agents and aldehydes.[1] However, the electron-withdrawing nature of the strained biphenylene core reduces the nucleophilicity compared to aniline.
Electrophilic Aromatic Substitution (EAS)[2]
-
2-ABP: Directs ortho/para to the amine on the substituted ring.[1][2][3] The other ring is deactivated.[1]
-
2-ABPn: The biphenylene core has unique directing effects due to the Mills-Nixon effect (bond fixation).[1][2][3] Substitution preferentially occurs at the 2-position (beta to the bridge).[1][2] Since the amine is already at position 2, further substitution (e.g., nitration) is directed ortho to the amine (position 3) , avoiding the strained bridgehead carbons (position 1/4) [2].
Metabolic Activation & Mutagenicity (Critical Safety Intel)
This is the most vital biological distinction.[2]
-
2-ABP (Non-Mutagenic): The twisted structure prevents the molecule from fitting into the active site of CYP1A2 , the enzyme responsible for N-hydroxylation (the first step of carcinogenesis). Consequently, 2-ABP is generally considered non-mutagenic in the Ames test [3].[1]
-
2-ABPn (Potential Genotoxin): Planar aromatic amines are classic DNA intercalators.[1][2][3] While specific data is rarer, the structural analogy to 2-aminofluorene suggests a high potential for mutagenicity.[1] The planar structure allows intercalation between DNA base pairs, and the exposed nitrogen is accessible for metabolic N-hydroxylation. Handle as a suspected carcinogen.
Experimental Protocols
Protocol: Differentiation via Schiff Base Formation
This assay demonstrates the steric difference.[1] 2-ABPn will react significantly faster than 2-ABP.[1][2][3]
Reagents:
-
Substrate: 1.0 mmol amine (2-ABP or 2-ABPn)
-
Electrophile: 1.0 mmol 2-Nitrobenzaldehyde (sterically demanding)[1][2][3]
-
Solvent: Ethanol (5 mL)
-
Catalyst: Glacial Acetic Acid (1 drop)
Method:
-
Dissolve the amine in ethanol at room temperature.[1]
-
Add 2-nitrobenzaldehyde and acetic acid.
-
Monitor reaction via TLC (Mobile phase: 20% EtOAc/Hexane) every 15 minutes.[1][2]
-
Expectation:
Protocol: Synthesis of 2-Aminobiphenylene (Negishi Coupling)
Since 2-ABPn is not a standard catalog item, it is often synthesized via cross-coupling.[1][2][3]
Reaction Scheme:
Reduction of 2-Nitrobiphenylene:
-
Suspend 2-nitrobiphenylene (1.0 eq) in Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
-
Reflux for 2 hours under Argon. (Do not use vigorous oxidation; the 4-membered ring is sensitive).[1][2][3]
-
Filter hot through Celite.
-
Concentrate filtrate and recrystallize from benzene/hexane.
References
-
Bruneau, A., et al. (2015).[4] "2-Aminobiphenyl Palladacycles: The 'Most Powerful' Precatalysts in C–C and C–Heteroatom Cross-Couplings."[1][3][4] ACS Catalysis, 5(2), 1386-1396.[4] Link[2]
-
Barton, J.W. (1969). "Biphenylene and Related Compounds."[1][4][5] The Chemistry of Non-Benzenoid Aromatic Compounds.
-
Ioannides, C., et al. (1989). "A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls." Carcinogenesis, 10(8), 1403–1407. Link
-
National Toxicology Program. (1992).[1][2] "NTP Technical Report on the Toxicity Studies of 2-Biphenylamine Hydrochloride." NTP Tox 16. Link
A Senior Application Scientist’s Comparative Guide to the Purity Assessment of Biphenylen-2-amine: TLC vs. GC-MS
Introduction: The Critical Role of Purity in Biphenylen-2-amine Applications
Biphenylen-2-amine, a key structural motif in medicinal chemistry and materials science, serves as a vital building block for novel therapeutics and advanced organic materials.[1][2] Its utility is intrinsically linked to its purity. Even trace impurities, such as unreacted starting materials, isomers, or by-products from its synthesis (e.g., from benzyne dimerization or nitrobiphenyl reduction), can drastically alter the pharmacological activity, toxicity profile, or electronic properties of the final products.[2][3][4][5] Therefore, robust, reliable, and appropriate analytical methods for purity assessment are not merely a quality control checkpoint but a cornerstone of successful research and development.
This guide provides an in-depth comparison of two ubiquitous analytical techniques for this purpose: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, empowering researchers to select and implement the optimal method for their specific analytical challenge. This is a self-validating approach, grounded in the principles of analytical chemistry, designed to ensure the integrity of your results.[6][7]
Part 1: Thin-Layer Chromatography (TLC) – The Rapid, Cost-Effective Screening Tool
TLC is a form of planar chromatography that excels in providing a quick, inexpensive, and parallel assessment of sample complexity.[8][9] It is an indispensable tool for reaction monitoring and preliminary purity checks.
The Principle of Separation in TLC
The separation mechanism in TLC is based on adsorption and differential partitioning.[10][11] A sample containing biphenylene-2-amine is spotted onto a stationary phase (typically polar silica gel). A mobile phase (a solvent or mixture of solvents) then moves up the plate via capillary action.[11]
The core principle is a competition: components in the mixture partition between the stationary phase and the mobile phase.
-
Polar compounds , like amines, will have a stronger affinity for the polar silica gel stationary phase. They adsorb more strongly and travel a shorter distance up the plate.
-
Non-polar compounds will have a higher affinity for the less polar mobile phase and will travel further up the plate.
This differential migration results in the separation of the components, which appear as distinct spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.
Experimental Protocol: TLC Analysis of Biphenylen-2-amine
This protocol is designed to provide a clear separation between the target analyte and potential impurities.
1. Materials:
- TLC Plates: Silica Gel 60 F254 pre-coated aluminum plates. The "F254" indicator fluoresces under 254 nm UV light, allowing for easy visualization of UV-active compounds.
- Mobile Phase (Eluent): 7:3 mixture of Hexane:Ethyl Acetate. This system offers a good polarity balance to move the aromatic amine off the baseline while retaining more polar impurities and advancing non-polar ones. The polarity can be fine-tuned; increasing the ethyl acetate ratio will increase the Rf of all spots.
- Sample Preparation: Dissolve a small amount (~1 mg) of the biphenylene-2-amine sample in 1 mL of dichloromethane or ethyl acetate.
- Visualization: UV lamp (254 nm) and a specific staining reagent like a 1% methanolic solution of p-dimethylaminobenzaldehyde (p-DAB) with sulfuric acid, which is effective for detecting aromatic amines.
2. Step-by-Step Methodology:
- Preparation: Pour the mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better spot resolution. Cover and let it equilibrate for 10-15 minutes.
- Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the TLC plate's baseline (a faint pencil line drawn ~1 cm from the bottom). Keep the spot as small as possible for optimal separation.
- Development: Place the spotted plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
- Completion: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
- Visualization & Analysis:
- Allow the plate to dry completely.
- Visualize the spots under a UV lamp at 254 nm. UV-active compounds will appear as dark spots. Circle them with a pencil.
- If further visualization is needed, dip or spray the plate with the p-DAB reagent. Aromatic amines will typically appear as colored spots (e.g., yellow to orange).[12][13]
- Calculate the Rf value for each spot. A pure sample should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities.
Workflow for TLC Analysis
Caption: A streamlined workflow for the purity assessment of biphenylene-2-amine using TLC.
Interpreting TLC Results
| Feature | Interpretation |
| Single Spot | Indicates a likely pure sample under these conditions. |
| Multiple Spots | Confirms the presence of impurities. |
| Spot at Baseline (Rf ≈ 0) | Suggests highly polar impurities (e.g., starting materials with acidic/basic groups). |
| Spot near Solvent Front (Rf ≈ 1) | Suggests non-polar impurities (e.g., biphenyl). |
| Streaking/Tailing Spot | Can indicate sample overloading or strong interaction with the stationary phase. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Gold Standard for Identification and Quantification
For unambiguous identification and precise quantification of impurities, GC-MS is the definitive technique.[14][15] It combines the high-resolution separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry.[16]
The Principle of Separation and Detection in GC-MS
The process involves two key stages:
-
Gas Chromatography (GC): The sample is first vaporized in a heated injector and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column.[17] The column's inner wall is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their relative affinities for the stationary phase. Volatile compounds with weaker interactions elute from the column first, while less volatile compounds with stronger interactions elute later. Aromatic amines can sometimes exhibit peak tailing due to interactions with the column; using a properly deactivated column is crucial for good peak shape.[18][19]
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons (typically via Electron Ionization, EI), causing it to fragment into a unique pattern of charged ions.[16] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a chemical "fingerprint" that can be compared against spectral libraries for positive identification of both the main compound and any impurities.[16][20]
Experimental Protocol: GC-MS Analysis of Biphenylen-2-amine
This protocol is optimized for the baseline separation and identification of volatile and semi-volatile impurities in a biphenylene-2-amine sample.
1. Materials & Instrumentation:
- GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole system).
- Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). This is a robust, general-purpose column suitable for separating a wide range of aromatic compounds.
- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
- Sample Preparation: Prepare a dilute solution of the biphenylene-2-amine sample (~100 µg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.
2. Step-by-Step Methodology:
- Instrument Setup (GC Parameters):
- Injector: Set to 270°C. A high temperature ensures rapid vaporization of the analyte.
- Injection Mode: Splitless (or a high split ratio for more concentrated samples) to maximize sensitivity for trace impurities.
- Oven Program: Start at 100°C, hold for 1 minute. Ramp the temperature at 15°C/min to 280°C, and hold for 5 minutes. This temperature program allows for the elution of more volatile impurities first, followed by the main analyte and any higher-boiling impurities.[21]
- Instrument Setup (MS Parameters):
- Ion Source Temperature: 230°C.
- Interface Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan, with a mass range of m/z 40-450. This range will capture the molecular ion of biphenylene-2-amine (m/z 169) and fragments of both lighter and heavier potential impurities.
- Injection: Inject 1 µL of the prepared sample into the GC.
- Data Acquisition & Analysis:
- The system will generate a total ion chromatogram (TIC), which plots signal intensity versus retention time. Each peak represents a different compound eluting from the column.
- Integrate the peaks to determine their retention time (RT) and relative area percent. The area percent provides a quantitative estimate of the purity.
- Analyze the mass spectrum for each peak. For biphenylene-2-amine, expect a strong molecular ion peak at m/z 169.[22][23]
- Compare the mass spectra of impurity peaks against a spectral library (e.g., NIST) to tentatively identify them.
Workflow for GC-MS Analysis
Caption: The sequential workflow for definitive purity analysis of biphenylene-2-amine by GC-MS.
Interpreting GC-MS Data
A hypothetical high-purity sample might yield the following data:
| Retention Time (min) | Area % | Key m/z Fragments | Tentative Identification |
| 10.5 | 0.08% | 154, 76, 51 | Biphenyl (process impurity) |
| 12.8 | 99.85% | 169 (M+), 168, 141, 115 | Biphenylen-2-amine |
| 13.2 | 0.07% | 203, 152, 127 | Chloro-biphenyl-amine isomer (from starting material)[24] |
This level of detail, providing both quantitative data (Area %) and structural clues (m/z fragments), is the primary strength of the GC-MS technique for impurity profiling.[15][16]
Part 3: Head-to-Head Comparison: TLC vs. GC-MS
Choosing the right technique depends on the analytical goal. A direct comparison highlights their complementary strengths.[17][25]
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Adsorption Chromatography | Gas-Liquid Partition Chromatography & Mass Analysis |
| Primary Use | Rapid, qualitative purity check; reaction monitoring | Definitive impurity identification and quantification |
| Speed | Fast (~20-30 minutes per plate)[8] | Slower (~30-60 minutes per sample run) |
| Cost | Very low (plates, solvents are inexpensive)[9][10] | High (instrument purchase, maintenance, consumables) |
| Sensitivity | Low (microgram, µg, level)[12][13] | Very high (nanogram to picogram, ng-pg, level)[20][26] |
| Resolution | Low to moderate | Very high, excellent separation of complex mixtures[27] |
| Quantification | Semi-quantitative at best (visual estimation) | Highly quantitative (based on peak area integration) |
| Identification | Based on Rf comparison to a known standard | Confident identification based on mass spectrum fingerprint[16] |
| Sample Throughput | High (multiple samples run in parallel on one plate)[28] | Sequential (one sample at a time) |
| Destructive? | Generally non-destructive (spot can be scraped) | Destructive (sample is ionized and fragmented) |
Conclusion and Recommendations
Neither TLC nor GC-MS is universally "better"; they are powerful tools with distinct, complementary roles in assessing the purity of biphenylene-2-amine.
-
Use TLC for:
-
Rapid reaction monitoring: Quickly determine if starting material has been consumed.
-
Initial purity screening: Get a fast, inexpensive snapshot of a new batch's complexity.
-
Fraction pooling in column chromatography: Identify which fractions from a purification contain the desired product.
-
-
Use GC-MS for:
-
Final product quality control: Obtain a precise, quantitative purity value (e.g., >99.5%) for a final product.
-
Impurity identification: When unknown spots appear on a TLC plate, GC-MS is the essential next step to determine their structure.
-
Regulatory submissions: Generating the high-quality, validated data required for drug development and regulatory filings.[6][14]
-
As a Senior Application Scientist, my recommendation is to employ a synergistic approach. Use TLC as the frontline workhorse for routine, high-throughput checks. When a sample requires definitive characterization, fails a TLC purity check, or is destined for critical applications, deploy the power of GC-MS for an unambiguous and quantifiable assessment. This dual-pronged strategy ensures both efficiency and analytical certainty, safeguarding the integrity of your research from synthesis to application.
References
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
- GC/MS Identification of Impurities. Medistri SA.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Unknown Source.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. Unknown Source.
- Thin Layer Chromatography in Pharmaceutical Analysis | PDF. Slideshare.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Pharmaceutical Applications of TLC. Unknown Source.
- Thin Layer Chromatography (TLC) Explained. Veeprho.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing.
- IMPURITY PROFILING OF PHARMACEUTICALS. Unknown Source.
- Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare.
- Live qualification/validation of purity methods for protein products. CS@Purdue.
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
- A Comprehensive Working, Principles and Applications of Thin Layer Chromatography. Unknown Source.
- NOTE TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Unknown Source.
- Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic.
- Thin Layer Chromatography (TLC) - Principle, Procedure, Diagram, and Applications. Unknown Source.
- Analytical method validation: A brief review. Unknown Source.
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
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Biphenylen-2-amine: Proper Disposal and Handling Procedures
[1]
Executive Summary & Chemical Identification
Biphenylen-2-amine is a polycyclic aromatic amine. It is structurally distinct from the more common 2-Aminobiphenyl (CAS 90-41-5), possessing a tricyclic structure where two benzene rings are fused to a central cyclobutadiene ring.
Crucial Distinction:
-
Target Chemical: Biphenylen-2-amine (Tricyclic, PAH-like).
-
Common Confusion: 2-Aminobiphenyl (Biphenyl derivative).
Due to its structural similarity to other polycyclic aromatic hydrocarbons (PAHs) and aromatic amines (e.g., 2-naphthylamine), Biphenylen-2-amine must be handled as a high-hazard suspected carcinogen and mutagen. Standard disposal via sewer or trash is strictly prohibited. The only acceptable disposal route is high-temperature incineration.
Physical & Hazard Profile
| Property | Description |
| Chemical Class | Polycyclic Aromatic Amine |
| Physical State | Solid (Crystalline powder, typically yellow/brown) |
| Solubility | Low in water; Soluble in organic solvents (Acetone, DMSO, DCM) |
| Primary Hazards | Carcinogenicity (Suspected) , Mutagenicity, Skin Sensitization, Aquatic Toxicity |
| Waste Code (RCRA) | Treat as U-Listed (Toxic) or characteristic D001 (Ignitable) depending on solvent matrix. |
Pre-Disposal Protocols (The "Why" and "How")
Segregation Logic
Effective disposal begins at the bench. Aromatic amines can form mutagenic nitro-compounds if mixed with strong oxidizers.
-
Do NOT mix with: Oxidizing agents (Peroxides, Nitric Acid, Permanganates).
-
Do NOT mix with: Bleach (Sodium Hypochlorite). Reasoning: Reaction with hypochlorite can generate chloroamines or other chlorinated aromatics which may be more toxic/mutagenic than the parent compound.
Waste Stream Decision Matrix
Use the following logic to determine the correct waste container.
Figure 1: Decision logic for segregating Biphenylen-2-amine waste streams to ensure compatibility with incineration protocols.
Detailed Disposal Procedures
Solid Waste (Pure Compound & Debris)
Objective: Contain dust and prevent inhalation/contact during transport.
-
Containment: Place contaminated weighing boats, pipette tips, and gloves immediately into a clear polyethylene bag.
-
Double-Bagging: Seal the first bag and place it inside a second bag. This "double containment" is standard for carcinogens to prevent exterior contamination.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Biphenylen-2-amine (in solvent X if applicable).
-
Hazard Checkbox: Toxic, Carcinogen.
-
-
Storage: Store in a closed hazardous waste drum/box pending pickup.
Liquid Waste (Solutions)
Objective: Solubilize for incineration.
-
Solvent Selection: If disposing of pure solid, dissolve it in a combustible solvent like Acetone or Ethanol. Reasoning: Incinerators rely on the BTU value of the solvent to ensure the destruction of the aromatic ring.
-
Container: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers.
-
Headspace: Leave 10% headspace to allow for expansion.
-
Cap: Ensure the cap is chemically resistant (Phenolic or Polypropylene with Teflon liner).
Decontamination of Glassware
Objective: Remove trace residues without generating more toxic byproducts.
-
Rinse 1 & 2: Rinse glassware with Acetone or Ethanol. Collect these rinses into the Organic Waste container (Liquid).
-
Wash: Wash with warm soapy water (surfactant).
-
Verification: Check for fluorescence under UV light (if available) as many biphenylene derivatives are fluorescent. If fluorescence persists, repeat solvent rinse.
Spill Contingency Plan
In the event of a spill, speed and containment are critical to prevent aerosolization of the powder.
Figure 2: Emergency response workflow for Biphenylen-2-amine spills.
Spill Cleanup Kit Requirements[2]
-
Absorbent: Vermiculite, sand, or commercial organic absorbent pads.
-
Solvent: Acetone (for final surface wipe).
-
PPE: Nitrile gloves (double layer recommended, 0.11mm min thickness), Safety Goggles, Lab Coat. For large powder spills, use a NIOSH-approved N95 or P100 respirator.
References & Regulatory Grounding[3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.
-
PubChem. (2023). 2-Aminobiphenyl (Structural Analog for Hazard Class). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
(Note: While specific regulatory entries for Biphenylen-2-amine may be rare due to its niche application, it falls under the "Polycyclic Aromatic Amine" structural alert class, necessitating the strict protocols outlined above.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
